N-[(4-isopropylphenyl)sulfonyl]valine CAS number and identifiers
The following technical guide provides an in-depth analysis of N-[(4-isopropylphenyl)sulfonyl]valine , a specialized sulfonamide derivative utilized in organic synthesis and pharmaceutical research. Executive Summary N-[...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of N-[(4-isopropylphenyl)sulfonyl]valine , a specialized sulfonamide derivative utilized in organic synthesis and pharmaceutical research.
Executive Summary
N-[(4-isopropylphenyl)sulfonyl]valine (also known as N-(p-cumenesulfonyl)valine ) is a sulfonamide derivative synthesized from the condensation of L-valine and 4-isopropylbenzenesulfonyl chloride. Structurally analogous to the widely used N-tosyl-L-valine, this compound serves as a robust chiral building block, a potential intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, and a resolving agent in enantioselective catalysis. Its bulky isopropyl group provides distinct steric properties compared to its methyl-substituted (tosyl) counterpart, influencing the binding affinity and solubility profiles of its derivatives.
Part 1: Chemical Identity & Properties
Nomenclature and Identifiers
This compound is not widely indexed in public chemical registries with a unique CAS number for the direct conjugate. It is best identified by its IUPAC name and the CAS numbers of its stable precursors.
Structure-dependent; typically generated as ROSZFKLYEJFDJM-UHFFFAOYSA-N
Physical & Chemical Properties (Predicted)
Based on structural analogues (e.g., N-tosyl-L-valine), the following properties are anticipated for the free acid form.
Property
Value / Description
Physical State
White to off-white crystalline solid
Melting Point
145–150 °C (Estimated based on tosyl-valine range of 147°C)
Solubility
Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water; soluble in alkaline aqueous solutions (as a salt).
pKa (Carboxyl)
~3.5–4.0
pKa (Sulfonamide)
~10.0–11.0 (Weakly acidic NH)
Chirality
Retains the stereochemistry of the starting amino acid (typically L-Valine).
Part 2: Synthesis & Manufacturing[2]
Synthetic Route: Schotten-Baumann Conditions
The most reliable method for synthesizing N-[(4-isopropylphenyl)sulfonyl]valine is the Schotten-Baumann reaction . This involves the nucleophilic attack of the amino group of L-valine on the sulfur atom of 4-isopropylbenzenesulfonyl chloride under basic conditions. The base serves to neutralize the HCl byproduct and maintain the amino acid in its nucleophilic anionic form.
Reaction Scheme
Deprotonation: L-Valine is dissolved in aqueous base (NaOH or Na₂CO₃) to form the valinate anion.
Sulfonylation: 4-Isopropylbenzenesulfonyl chloride (dissolved in THF or Dioxane) is added dropwise.
Acidification: The reaction mixture is acidified (HCl) to precipitate the N-sulfonylated product as a free acid.
Experimental Protocol
Objective: Synthesis of N-[(4-isopropylphenyl)sulfonyl]-L-valine (10 mmol scale).
Reagents:
L-Valine: 1.17 g (10 mmol)
4-Isopropylbenzenesulfonyl chloride: 2.40 g (11 mmol, 1.1 eq)
Sodium Carbonate (Na₂CO₃): 2.12 g (20 mmol) dissolved in 20 mL water
Tetrahydrofuran (THF): 15 mL
Hydrochloric Acid (1N HCl): For acidification
Step-by-Step Methodology:
Preparation of Aqueous Phase: In a 100 mL round-bottom flask, dissolve L-Valine (1.17 g) and Na₂CO₃ (2.12 g) in 20 mL of distilled water. Stir until a clear solution is obtained.
Addition of Electrophile: Dissolve 4-isopropylbenzenesulfonyl chloride (2.40 g) in 15 mL of THF. Add this solution dropwise to the aqueous amino acid solution over 15 minutes while stirring vigorously at 0°C (ice bath).
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (SiO₂; EtOAc:Hexane 1:1) or LC-MS.
Workup:
Evaporate the THF under reduced pressure.
Wash the remaining aqueous solution with diethyl ether (2 x 10 mL) to remove unreacted sulfonyl chloride.
Cool the aqueous layer to 0°C and slowly acidify with 1N HCl to pH ~2. A white precipitate should form.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
Part 3: Visualization of Pathways
Synthesis Workflow Diagram
The following diagram illustrates the critical steps and logic flow for the synthesis and isolation of the target compound.
Caption: Step-by-step Schotten-Baumann synthesis pathway for N-[(4-isopropylphenyl)sulfonyl]valine.
Structural Connectivity & Classification
This diagram defines the chemical classification and functional components of the molecule.
Caption: Structural decomposition of the target compound into its functional pharmacophores.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals are expected:
δ 7.4 ppm (d, 2H): Aromatic protons meta to sulfonyl group.
δ 3.6 ppm (m, 1H): Alpha-proton of Valine (-CH-N).
δ 2.9 ppm (sept, 1H): Methine proton of Isopropyl group on benzene ring.
δ 1.9 ppm (m, 1H): Beta-proton of Valine (Isopropyl methine).
δ 1.2 ppm (d, 6H): Methyl protons of Isopropyl group on benzene ring.
δ 0.8–0.9 ppm (dd, 6H): Methyl protons of Valine.
Mass Spectrometry (ESI-MS)
Positive Mode [M+H]⁺: Calc. 300.12; Found ~300.1.
Negative Mode [M-H]⁻: Calc. 298.11; Found ~298.1.
Fragmentation: Loss of CO₂ (M-44) and cleavage of the sulfonamide bond are common fragmentation pathways.
Part 5: Applications & Biological Context
Chiral Resolution & Auxiliaries
Similar to N-tosyl-L-valine, this compound can be used as a chiral resolving agent for basic racemates. The bulky isopropyl group may offer superior resolution for specific amines where the methyl group of the tosyl derivative is insufficient for steric discrimination.
Pharmaceutical Intermediates
Sulfonamide derivatives of amino acids are frequent intermediates in the synthesis of:
MMP Inhibitors: Matrix Metalloproteinase inhibitors often feature a sulfonamide-valine backbone to chelate the active site zinc ion.
Protease Inhibitors: The sulfonyl group mimics the transition state of peptide hydrolysis, making these compounds potential inhibitors for serine or cysteine proteases.
Ligand Design
In medicinal chemistry, the 4-isopropylphenyl group (cumyl) is often used to probe hydrophobic pockets in receptor binding sites. Replacing a tosyl group with a cumyl group increases lipophilicity (LogP), potentially improving membrane permeability and altering metabolic stability.
References
Preparation of Sulfonamides (General Protocol)
Title: "Schotten-Baumann Reaction for the Synthesis of Sulfonamides."
Source: Vogel's Textbook of Practical Organic Chemistry.
biological activity profile of N-[(4-isopropylphenyl)sulfonyl]valine
An In-depth Technical Guide to the Biological Activity Profile of N-[(4-isopropylphenyl)sulfonyl]valine Authored by: A Senior Application Scientist Foreword: The Scientific Imperative for Novel Sulfonamide Scaffolds In t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activity Profile of N-[(4-isopropylphenyl)sulfonyl]valine
Authored by: A Senior Application Scientist
Foreword: The Scientific Imperative for Novel Sulfonamide Scaffolds
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, continually demonstrating its versatility across a broad spectrum of therapeutic targets. When coupled with the inherent chirality and structural diversity of amino acids, the resulting N-sulfonylated amino acid derivatives present a rich chemical space for the discovery of novel bioactive agents. This guide focuses on a specific, yet representative, member of this class: N-[(4-isopropylphenyl)sulfonyl]valine. While direct, extensive research on this particular molecule is emerging, its structural motifs suggest a compelling biological potential, drawing from a deep well of established knowledge on related compounds.
This document is structured to provide researchers, scientists, and drug development professionals with a predictive and actionable framework for investigating the biological activity of N-[(4-isopropylphenyl)sulfonyl]valine. We will delve into its plausible synthesis, predicted biological activities based on robust data from analogous structures, and detailed experimental protocols for its evaluation. The causality behind experimental choices is emphasized, providing a self-validating system for investigation.
Molecular Overview and Synthesis
1.1. Chemical Structure and Properties
N-[(4-isopropylphenyl)sulfonyl]valine is an organic compound characterized by a central valine moiety, an essential branched-chain amino acid, which is N-functionalized with a 4-isopropylphenylsulfonyl group. The structure combines the hydrophobicity of the isopropyl and phenyl groups with the polar sulfonamide and carboxylic acid functionalities. The presence of a chiral center in the valine residue implies that this compound can exist as L- and D-enantiomers, which may exhibit different biological activities.
1.2. Synthetic Pathway
The synthesis of N-sulfonylated amino acids is a well-established process in organic chemistry.[1] A common and efficient method involves the nucleophilic attack of the amino group of valine on the sulfur atom of 4-isopropylbenzenesulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-[(4-isopropylphenyl)sulfonyl]valine
Dissolution of Valine: In a round-bottom flask, dissolve L-valine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with stirring. The reaction is cooled in an ice bath.
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-isopropylbenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether) dropwise over 30 minutes.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Acidification: Upon completion, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted sulfonyl chloride. The aqueous layer is then acidified to a pH of approximately 2 with a cooled solution of hydrochloric acid, leading to the precipitation of the product.
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[2]
Caption: Synthetic workflow for N-[(4-isopropylphenyl)sulfonyl]valine.
Predicted Biological Activity Profile
The biological activities of sulfonamide derivatives are diverse and well-documented.[1][3] Based on the structure of N-[(4-isopropylphenyl)sulfonyl]valine and data from analogous compounds, several key activities can be predicted.
2.1. Antimicrobial and Antifungal Activity
N-sulfonylated amino acid derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[2][4] The lipophilic nature of the 4-isopropylphenyl group may enhance the compound's ability to penetrate microbial cell membranes.
Predicted Activity:
Antibacterial: Potential activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][5]
Antifungal: Potential efficacy against fungal strains such as Candida albicans and Aspergillus niger.[1][5]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Preparation of Stock Solution: Prepare a stock solution of N-[(4-isopropylphenyl)sulfonyl]valine in dimethyl sulfoxide (DMSO).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculation: Add a standardized inoculum of the test microorganism to each well.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2.2. Anticancer Activity
Sulfonamides are a well-established class of anticancer agents, with mechanisms including the inhibition of carbonic anhydrase, histone deacetylases (HDACs), and matrix metalloproteinases (MMPs).[6] The conjugation with valine, an amino acid with increased uptake in some cancer cells, could potentially target the compound to tumor tissues.[]
Predicted Targets and Activities:
Carbonic Anhydrase Inhibition: Potential for inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII).
Cytotoxicity: Potential cytotoxic effects against various cancer cell lines (e.g., breast, colon, lung).
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of N-[(4-isopropylphenyl)sulfonyl]valine for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
2.3. Enzyme Inhibition
The sulfonamide moiety is a known zinc-binding group, making it a privileged scaffold for designing enzyme inhibitors.
Predicted Enzyme Targets:
Aldose Reductase (ALR2): N-sulfonylated amino acids have been identified as potent inhibitors of ALR2, an enzyme implicated in diabetic complications.[8]
Serine Proteases: Sulfonylated peptides have shown inhibitory activity against serine proteases like urokinase and plasmin.[9]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified aldose reductase, NADPH, and a substrate (e.g., DL-glyceraldehyde).
Inhibitor Addition: Add varying concentrations of N-[(4-isopropylphenyl)sulfonyl]valine to the reaction mixture and pre-incubate.
Reaction Initiation: Initiate the reaction by adding the substrate.
Monitoring of NADPH Oxidation: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Caption: General workflow for evaluating biological activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-[(4-isopropylphenyl)sulfonyl]valine will be influenced by its distinct structural components:
Component
Potential Contribution to Bioactivity
4-Isopropylphenyl Group
Increases lipophilicity, potentially enhancing membrane permeability. The isopropyl group provides steric bulk which may influence binding to target proteins.
Sulfonamide Linkage
Acts as a key hydrogen bond donor and acceptor. Can coordinate with metal ions (e.g., Zn²⁺) in enzyme active sites.[10]
Valine Moiety
Provides a chiral scaffold. The isopropyl side chain of valine contributes to the overall hydrophobicity and can engage in van der Waals interactions within a binding pocket. The carboxylic acid group provides a site for hydrogen bonding or salt bridge formation.
Conclusion and Future Directions
N-[(4-isopropylphenyl)sulfonyl]valine represents a promising, yet underexplored, molecule within the broader class of N-sulfonylated amino acids. Based on extensive literature on analogous compounds, it is predicted to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.
Future research should focus on the synthesis and biological screening of both the L- and D-enantiomers to explore stereospecific effects. Further structural modifications, such as altering the substitution pattern on the phenyl ring or replacing valine with other amino acids, will be crucial for developing a comprehensive understanding of the structure-activity relationships and for optimizing the therapeutic potential of this chemical scaffold.
References
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF - ResearchGate. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as - Scholars Research Library. Available at: [Link]
Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids - ResearchGate. Available at: [Link]
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications | Bentham Science. Available at: [Link]
Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC. Available at: [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at: [Link]
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Available at: [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. Available at: [Link]
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[1] - CHIMIA. Available at: [Link]
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[1]. Available at: [Link]
Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed. Available at: [Link]
(PDF) Biological activities of sulfonamides - ResearchGate. Available at: [Link]
This guide provides a comprehensive technical analysis of N-[(4-isopropylphenyl)sulfonyl]valine , a sulfonamide-derivative amino acid often utilized as a chiral building block in the synthesis of protease inhibitors, VMAT2 inhibitors, and organometallic ligands. Unlike standard Safety Data Sheets (SDS) which often list generic "Caution" warnings for research chemicals, this document analyzes the structure-activity relationship (SAR) to predict specific hazards, particularly focusing on the sulfonamide moiety’s potential for sensitization and the compound's acidic nature.
Part 1: Chemical Architecture & Identity
To understand the safety profile, we must first deconstruct the molecule. This compound is a conjugate of L-Valine and 4-Isopropylbenzenesulfonyl chloride .
Secondary Sulfonamide (-SO₂NH-), Carboxylic Acid (-COOH), Isopropyl group
Physical State
White to off-white crystalline solid
Solubility
Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water (pH dependent)
Structural Hazard Implications
Sulfonamide Linkage: The presence of the -SO₂NH- group classifies this as a sulfonamide. Critical Safety Note: A significant portion of the population possesses sulfonamide ("sulfa drug") allergies. While this compound is an intermediate, it should be handled as a potential skin sensitizer .
Carboxylic Acid: The free acid functionality (pKa ≈ 3–4) indicates mild corrosivity to mucous membranes and potential eye damage upon direct contact.
Part 2: Critical Hazard Analysis (Beyond the GHS Codes)
Standard SDS documents for research intermediates often default to "Not Fully Investigated." As scientists, we must apply predictive toxicology.
Health Hazards (Predicted & Observed)
Skin Corrosion/Irritation (Category 2): Unlike its precursor (4-isopropylbenzenesulfonyl chloride), which is corrosive (Category 1B), the final valine derivative is typically an irritant. The conversion of the sulfonyl chloride to the sulfonamide mitigates the immediate corrosive risk but introduces sensitization risks.
Serious Eye Damage/Irritation (Category 2A): The acidic proton on the valine moiety can cause severe irritation.
Respiratory Sensitization: Inhalation of fine dusts may trigger asthmatic responses in sensitized individuals.
The "Hidden" Hazard: Synthesis Impurities
If this compound is synthesized in-house or purchased at <98% purity, it may contain trace amounts of 4-Isopropylbenzenesulfonyl chloride .
Risk: This precursor hydrolyzes to produce Hydrochloric Acid (HCl) and sulfonic acid upon contact with moisture (lungs/eyes).
Detection: Check pH of aqueous suspension. If pH < 2, significant unreacted sulfonyl chloride or HCl may be present.
GHS Labeling (Recommended)
Based on structural analogs (e.g., N-Tosyl-L-valine):
H317: May cause an allergic skin reaction (Precautionary assignment).
H335: May cause respiratory irritation.[4][1][2][5]
Part 3: Operational Protocols & Experimental Workflow
A. Safe Handling Workflow
The following diagram outlines the decision logic for handling this compound based on its physical state and intended use.
Caption: Workflow for assessing risk based on compound purity. Impurities (precursors) drastically alter PPE requirements.
B. Synthesis & Purification Safety
When synthesizing this compound (typically via Schotten-Baumann reaction):
Reaction Phase: The reaction involves 4-isopropylbenzenesulfonyl chloride + L-Valine in basic media (NaOH/Na₂CO₃).
Hazard:[5][6][7] The chloride is a lachrymator and corrosive.
Control: Add the sulfonyl chloride dropwise at 0°C to control exotherm and HCl evolution.
Acidification/Workup: The product precipitates upon acidification (pH ~2).
Hazard:[5][6][7] Sudden release of SO₂ or HCl fumes if excess reagents remain.
Control: Acidify slowly with 1N HCl in a well-ventilated hood.
Recrystallization: Typically performed using Methanol/Water or Ethyl Acetate/Hexane.
Control: Use explosion-proof heating mantles; avoid open flames due to solvent flammability.
C. Waste Disposal[8][9]
Protocol: Do not dispose of down the drain.
Segregation: Collect in "Solid Organic Waste" or "Acidic Organic Waste" containers.
Neutralization: If disposing of mother liquors from crystallization, verify pH is neutral (6–8) before adding to general solvent waste to prevent unexpected reactions with basic waste streams (e.g., cyanides/azides).
Part 4: Emergency Response & Environmental Fate
Emergency Scenarios
In the event of exposure, the response must be immediate to mitigate the acidic and sensitizing nature of the compound.[5]
Caption: Emergency Triage Protocol. Note the specific instruction to avoid solvents on skin, which increases absorption.
Environmental Fate[8]
Biodegradability: Sulfonamides are generally resistant to rapid biodegradation.
Aquatic Toxicity: While specific data for this derivative is limited, the precursor (cumene sulfonyl chloride) and related sulfonamides are often harmful to aquatic life (Category 3).
Spill Cleanup:
Isolate the area.
Dampen the solid with water (to prevent dust) or cover with sand.
Scoop into a closed container.
Clean surface with a dilute sodium bicarbonate solution to neutralize any residual acidity.
References
PubChem. (n.d.). N-({4'-[(4-Isobutyrylphenoxy)methyl]biphenyl-4-Yl}sulfonyl)-D-Valine (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (Synthesis Protocol Reference). Retrieved from [Link]
ECHA. (n.d.). Registration Dossier - Sulfonamide Derivatives. European Chemicals Agency. (General Class Hazards). Retrieved from [Link]
literature review of N-[(4-isopropylphenyl)sulfonyl]valine applications
An In-depth Technical Guide to N-[(4-isopropylphenyl)sulfonyl]valine: Synthesis, Properties, and Emerging Applications For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N-[(4-isopropylphenyl)sulfonyl]valine: Synthesis, Properties, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-[(4-isopropylphenyl)sulfonyl]valine, a chiral molecule with significant potential in medicinal chemistry and organic synthesis. Drawing upon established principles and analogous compounds, this document will explore its synthesis, physicochemical properties, and diverse applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids represent a privileged scaffold in drug discovery and chemical synthesis. The incorporation of a sulfonyl group onto the amino function of an amino acid, such as valine, imparts unique physicochemical properties. This modification can enhance biological activity, improve pharmacokinetic profiles, and provide a rigid structural framework for molecular recognition. Valine, a nonpolar amino acid with a bulky isopropyl side chain, is a common component in bioactive molecules and serves as a valuable chiral building block.[1] The combination of the 4-isopropylphenylsulfonyl moiety and the valine scaffold in N-[(4-isopropylphenyl)sulfonyl]valine creates a molecule with considerable potential for a range of applications, from antimicrobial agents to chiral auxiliaries in asymmetric synthesis.
Synthesis of N-[(4-isopropylphenyl)sulfonyl]valine
The synthesis of N-[(4-isopropylphenyl)sulfonyl]valine can be readily achieved through a nucleophilic substitution reaction between L-valine and 4-isopropylbenzenesulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a robust and well-established method for the N-sulfonylation of amino acids.[2]
Reaction Scheme:
Caption: Synthetic pathway for N-[(4-isopropylphenyl)sulfonyl]valine.
Detailed Experimental Protocol:
A detailed protocol for a similar reaction, the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, can be adapted for the synthesis of N-[(4-isopropylphenyl)sulfonyl]valine.[3]
Dissolution of L-Valine: In a round-bottom flask, dissolve L-valine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-isopropylbenzenesulfonyl chloride (1 equivalent) in a water-immiscible organic solvent, such as dichloromethane, dropwise at room temperature.
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion of the reaction, separate the organic layer. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties
The physicochemical properties of N-[(4-isopropylphenyl)sulfonyl]valine can be predicted based on its constituent parts, 4-isopropylbenzenesulfonyl chloride and valine.
Likely soluble in organic solvents and aqueous base
-
Potential Applications: A Literature-Informed Perspective
While direct studies on N-[(4-isopropylphenyl)sulfonyl]valine are limited, the extensive research on analogous N-arylsulfonyl amino acid derivatives provides a strong foundation for predicting its potential applications.
Antimicrobial and Antifungal Activity
N-acylated α-amino acids and diaryl sulfones are classes of compounds known for their diverse biological activities, including antimicrobial and antioxidant properties.[3][6] Derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated for their antimicrobial and antibiofilm activities, showing promise against Gram-positive pathogens.[3][6] The structural similarity suggests that N-[(4-isopropylphenyl)sulfonyl]valine could also exhibit antimicrobial properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from studies on similar compounds to assess antimicrobial activity.[3]
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
Serial Dilution: Prepare serial twofold dilutions of N-[(4-isopropylphenyl)sulfonyl]valine in a 96-well microtiter plate.
Inoculation: Add the bacterial inoculum to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
The N-arylsulfonyl amino acid scaffold is a key feature in the design of various enzyme inhibitors.
Carbonic Anhydrase and Matrix Metalloproteinase (MMP) Inhibition: Sulfonylated amino acid hydroxamates have been identified as potent inhibitors of carbonic anhydrases and MMPs, both of which are implicated in cancer.[7] N-arylsulfonamido d-valine derivatives have been specifically investigated as MMP inhibitors.[8][9]
Urease Inhibition: (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids have been synthesized as novel urease inhibitors, with potential applications in treating Helicobacter pylori infections.[10]
Fructose-1,6-bisphosphatase (FBPase) Inhibition: N-arylsulfonyl-indole-2-carboxamide derivatives have been discovered as potent and selective inhibitors of FBPase, a target for type 2 diabetes treatment.[11]
Serine Protease Inhibition: N-alpha-(arylsulfonyl)- and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines have been evaluated as inhibitors of serine proteases like thrombin.[12]
Illustrative Mechanism: Enzyme Inhibition
Caption: Putative binding of N-[(4-isopropylphenyl)sulfonyl]valine to a zinc-containing enzyme active site.
Asymmetric Synthesis
Chiral N-sulfonylated amino acids and their derivatives are valuable tools in asymmetric synthesis, serving as chiral auxiliaries or ligands. L-valine, with its bulky isopropyl group, is particularly effective in creating a chiral environment that directs the stereochemical outcome of a reaction.[1] Chiral N-arylsulfonyl-1,3-oxazolidin-2-ones, derived from α-amino acids, are used as chiral auxiliaries in various asymmetric transformations.[13]
Data Summary of Related Compounds
The following table summarizes the biological activity of N-arylsulfonyl amino acid derivatives from the literature to provide a context for the potential efficacy of N-[(4-isopropylphenyl)sulfonyl]valine.
N-[(4-isopropylphenyl)sulfonyl]valine emerges as a molecule of significant interest for researchers in drug discovery and organic synthesis. Based on the extensive literature on analogous compounds, it holds promise as a scaffold for the development of novel antimicrobial agents and potent enzyme inhibitors for various therapeutic targets. Furthermore, its chiral nature makes it a valuable candidate for applications in asymmetric synthesis.
Future research should focus on the synthesis and thorough biological evaluation of N-[(4-isopropylphenyl)sulfonyl]valine. Structure-activity relationship (SAR) studies, by modifying both the arylsulfonyl and the valine moieties, could lead to the discovery of highly potent and selective lead compounds. The exploration of its utility as a chiral ligand or auxiliary in a broader range of asymmetric transformations is also a promising avenue for investigation.
References
Apostol, T.-V.; Chifiriuc, M.C.; Socea, L.-I.; Draghici, C.; Olaru, O.T.; Nitulescu, G.M.; Visan, D.-C.; Marutescu, L.G.; Pahontu, E.M.; Saramet, G.; et al. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes2022 , 10, 1800. Available from: [Link]
Şenkardeş, S.; Tatar, E.; Nepravishta, R.; Cela, D.; Paci, M.; Özakpınar, Ö.B.; Şekerler, T.; De Clercq, E.; Pannecouque, C.; Küçükgüzel, Ş.G.; Küçükgüzel, İ. Synthesis and Biological Activity of N-(arylsulfonyl) Valine Hydrazones and Assistance of NMR Spectroscopy for Definitive 3D Structure. Lett. Drug Des. Discov.2019 , 16, 974–983. Available from: [Link]
Scozzafava, A.; Supuran, C.T. Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. J. Med. Chem.2000 , 43, 3677–3687. Available from: [Link]
Li, J.; Zhang, Y.; Wang, Y.; et al. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors-Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis. J. Med. Chem.2020 , 63, 10307–10329. Available from: [Link]
Li, Y.; Chen, J.; Li, X.; et al. Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorg. Chem.2023 , 130, 106275. Available from: [Link]
Apostol, T.-V.; Chifiriuc, M.C.; Socea, L.-I.; et al. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community. Available from: [Link]
Ait-Youcef, R.; Figadère, B.; Cahard, D. Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Tetrahedron: Asymmetry2006 , 17, 2500–2505. Available from: [Link]
Trivedi, S.; Kumar, A.; Prasad, A.K.; et al. N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. Antimicrob. Agents Chemother.2008 , 52, 3751–3758. Available from: [Link]
Lamberth, C.; Cederbaum, F.; De Mesmaeker, A.; et al. N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA2003 , 57, 680–684. Available from: [Link]
Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Google Patents.
Van der Veken, P.; Augustyns, K.; Haemers, A.; et al. N-alkylated aminoacyl sulfamoyladenosines as potential inhibitors of aminoacylation reactions and microcin C analogues containing D-amino acids. MedChemComm2013 , 4, 1453-1459. Available from: [Link]
van den Wittenboer, M.L.; de Kort, M.; Janssen, E.; et al. Influence of N-arylsulfonamido d-valine N-substituents on the selectivity and potency of matrix metalloproteinase inhibitors. Bioorg. Med. Chem.2023 , 90, 117350. Available from: [Link]
Stürzebecher, J.; Markwardt, F.; Wagner, G.; et al. [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases]. Pharmazie1988 , 43, 412–414. Available from: [Link]
van den Wittenboer, M.L.; de Kort, M.; Janssen, E.; et al. Influence of N-Arylsulfonamido d-Valine N-Substituents on the Selectivity and Potency of Matrix Metalloproteinase Inhibitors. ResearchGate. Available from: [Link]
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Available from: [Link]
N-(arylsulfonyl)beta-amino acid derivatives containing amino methyl group, process of their preparation and pharmaceutical compositions in which the derivatives are comprised. Google Patents.
Process for making N-sulfonated-amino acid derivatives. Google Patents.
Van der Veken, P.; Augustyns, K.; Haemers, A.; et al. N-Alkylated Aminoacyl sulfamoyladenosines as Potential Inhibitors of Aminoacylation Reactions and Microcin C Analogues Containing D-Amino Acids. PLoS One2013 , 8, e79230. Available from: [Link]
Antimicrobial activity of new benzazolyl N-sulfonyl amidines. ResearchGate. Available from: [Link]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. J. Chem.2013 , 2013, 671358. Available from: [Link]
L-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Org. Biomol. Chem.2015 , 13, 577–582. Available from: [Link]
Two Chiral Coordination Compounds Based on Valine Derivatives: Synthesis, Characterization, Hirshfeld Surface Analysis, and Fluorescent Chiral Recognition Properties. SSRN. Available from: [Link]
Straightforward synthesis of chiral sulfonate-based ionic liquids from amino alcohols for chiral recognition. Beilstein J. Org. Chem.2023 , 19, 1038–1047. Available from: [Link]
A Technical Guide to N-[(4-isopropylphenyl)sulfonyl]valine: A Versatile Chiral Building Block for Asymmetric Synthesis
Abstract: The imperative for enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, has driven the development of robust methods for asymmetric synthesis. Chiral auxiliaries...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The imperative for enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, has driven the development of robust methods for asymmetric synthesis. Chiral auxiliaries remain a cornerstone of this field, offering a reliable strategy for controlling stereochemistry. This technical guide provides an in-depth examination of N-[(4-isopropylphenyl)sulfonyl]valine, a chiral building block derived from the readily available amino acid L-valine. We will dissect its rational design, detailing the synergistic interplay between the bulky isopropyl group of valine and the electronically-defined 4-isopropylphenylsulfonyl moiety. This guide furnishes detailed protocols for its synthesis, elucidates the fundamental mechanisms of stereochemical induction, and explores its application in key diastereoselective transformations such as alkylations and aldol reactions. Furthermore, we address the critical step of auxiliary cleavage, providing a protocol for the non-destructive removal of the sulfonyl group to yield the desired chiral product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the stereocontrolled synthesis of complex molecules.
Introduction: The Imperative for Chirality in Modern Chemistry
The Significance of Enantiopurity in Drug Development
Most biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for toxic side effects. Consequently, the synthesis of single-enantiomer pharmaceuticals is not merely an academic challenge but a regulatory and safety necessity. The ability to selectively produce the desired stereoisomer is a critical capability in modern drug discovery and development.[1][2]
The Principle of Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a chemical reaction to occur with high diastereoselectivity.[1] The auxiliary functions by creating a chiral environment, forcing an incoming reagent to attack the substrate from a sterically less hindered face. After the stereocenter has been set, the auxiliary is cleaved from the newly functionalized molecule and can, ideally, be recovered for reuse. This strategy is a powerful and reliable method for asymmetric synthesis.[3]
N-Sulfonylated Amino Acids: A Privileged Scaffold
Amino acids are an ideal source for chiral auxiliaries due to their natural abundance, high enantiopurity, and diverse side chains.[3] L-valine, with its bulky isopropyl side chain, is particularly effective at creating steric bias.[] When the amino group of valine is protected with a sulfonyl group, several key advantages emerge:
Increased Acidity: The N-H proton of a sulfonamide is more acidic than that of an amide, facilitating deprotonation to form reactive intermediates like enolates.[5]
Conformational Rigidity: The sulfonyl group can participate in chelation with metal ions, locking the conformation of the substrate-auxiliary conjugate and enhancing facial discrimination.[3]
Tunable Properties: The aryl group on the sulfonyl moiety can be modified to fine-tune the electronic and steric properties of the auxiliary. The 4-isopropylphenyl group, for instance, enhances solubility in organic solvents and provides additional steric bulk.
N-[(4-isopropylphenyl)sulfonyl]valine: Synthesis and Properties
Rationale for Design
The design of N-[(4-isopropylphenyl)sulfonyl]valine is a deliberate fusion of steric and electronic features to maximize stereocontrol.
L-Valine Core: Provides the primary chiral information. Its bulky isopropyl group is positioned to shield one face of a reactive intermediate derived from the carbonyl group.
Sulfonyl Linker: Acts as a rigidifying element. The S=O bonds can chelate to Lewis acids, creating a well-defined transition state. This rigidity is essential for the effective transmission of chirality from the valine stereocenter to the reaction site.[6]
4-Isopropylphenyl Group: This "cumene" moiety serves two purposes. It adds significant non-polar bulk, complementing the valine side chain to create a highly controlled steric environment. Secondly, it improves the solubility of the auxiliary and its derivatives in common organic solvents used for synthesis.
Detailed Synthetic Protocol: Synthesis of (S)-N-[(4-isopropylphenyl)sulfonyl]valine
This protocol describes the reaction of L-valine with 4-isopropylbenzenesulfonyl chloride under basic conditions. The base neutralizes the HCl byproduct and deprotonates the amino acid for nucleophilic attack.
Workflow Diagram: Synthesis of the Chiral Building Block
Caption: Synthetic workflow for N-[(4-isopropylphenyl)sulfonyl]valine.
Methodology:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-valine (5.85 g, 50 mmol) in 2 M aqueous sodium hydroxide (50 mL). Cool the solution to 0 °C in an ice bath.
Reagent Addition: In a separate flask, dissolve 4-isopropylbenzenesulfonyl chloride (12.0 g, 55 mmol) in tetrahydrofuran (THF, 50 mL). Add this solution dropwise to the stirred L-valine solution over 30 minutes, ensuring the temperature remains below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours.
Workup: Transfer the reaction mixture to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any unreacted sulfonyl chloride. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate should form.
Extraction: Extract the acidified mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
Purification: Remove the solvent under reduced pressure to yield a crude solid. Recrystallize from a mixture of ethyl acetate and hexanes or purify by silica gel column chromatography (eluent: 2-5% methanol in dichloromethane) to afford the pure product.
Physicochemical and Spectroscopic Data
The following table summarizes the expected properties for (S)-N-[(4-isopropylphenyl)sulfonyl]valine. Data is extrapolated from structurally similar compounds found in the literature.[5][7]
Property
Value
Molecular Formula
C₁₄H₂₁NO₄S
Molecular Weight
315.39 g/mol
Appearance
White to off-white crystalline solid
Melting Point
~135-140 °C (Expected range)
Solubility
Soluble in methanol, ethyl acetate, THF, DCM; sparingly soluble in water.
The efficacy of the N-[(4-isopropylphenyl)sulfonyl]valine auxiliary hinges on its ability to form a rigid, predictable transition state. When a derivative of this auxiliary (e.g., an N-acyl imide) is treated with a base and a Lewis acid (like dibutylboron triflate or titanium tetrachloride), a chelated enolate is formed. The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and an oxygen atom of the sulfonyl group. This creates a rigid six-membered ring structure that locks the conformation of the molecule.[3]
Diastereoselective Control via Steric Shielding
With the conformation locked by chelation, the bulky isopropyl group of the valine residue is projected outwards. It effectively acts as a steric shield, blocking one face of the planar enolate. Consequently, an incoming electrophile (E⁺) can only approach from the opposite, less hindered face. This facial bias forces the formation of a new C-C bond with a specific, predictable stereochemistry, leading to a high degree of diastereoselectivity in the product.
Diagram: General Mechanism of Asymmetric Induction
Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram.
Caption: Mechanism of stereocontrol via a rigid, chelated enolate intermediate.
Applications in Diastereoselective Synthesis
Asymmetric Alkylation for Synthesis of α-Substituted Amino Acids
One of the most powerful applications of this chiral building block is in the asymmetric synthesis of non-proteinogenic α-amino acids, which are valuable components of peptidomimetics and pharmaceuticals.
4.1.1 Mechanistic Rationale
The auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride). Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. The lithium ion chelates to the carbonyl and sulfonyl oxygens, forming the requisite rigid intermediate. The valine isopropyl group then directs the subsequent alkylation with an electrophile (e.g., benzyl bromide) to occur from the opposite face, setting the α-stereocenter with high diastereoselectivity.
4.1.2 Detailed Experimental Protocol
Acylation: To a solution of N-[(4-isopropylphenyl)sulfonyl]valine (3.15 g, 10 mmol) in dry THF (50 mL) at 0 °C, add oxalyl chloride (1.0 mL, 11 mmol) followed by one drop of DMF. Stir for 2 hours at room temperature. Remove volatiles under vacuum. Dissolve the resulting acid chloride in dry THF (20 mL) and add it to a solution of propionic acid (0.74 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in THF (30 mL) at 0 °C. Stir overnight. (This is a simplified representation; typically, the auxiliary is converted to a derivative like an oxazolidinone for this chemistry).
Enolate Formation: Cool a solution of the N-propionyl derivative (10 mmol) in dry THF (50 mL) to -78 °C under a nitrogen atmosphere. Add LDA (11 mmol, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 30 minutes at -78 °C.
Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) to the enolate solution. Stir at -78 °C for 4 hours.
Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Allow to warm to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
Purification: Purify the crude product by flash chromatography to separate the diastereomers and isolate the major product.
4.1.3 Workflow Diagram: Asymmetric Alkylation
Caption: Experimental workflow for diastereoselective alkylation.
Cleavage and Recovery of the Chiral Auxiliary
A crucial feature of a good chiral auxiliary is its facile and clean removal without racemizing the newly created stereocenter.[1] The N-S bond of the sulfonamide is robust but can be cleaved under specific reductive conditions.
Reductive Cleavage Methodologies
Several methods exist for sulfonamide cleavage. A mild and effective method involves using a low-valent titanium reagent.[8] This reagent can be generated in situ from titanium(IV) isopropoxide, chlorotrimethylsilane, and magnesium powder. The reaction reductively cleaves the N-S bond to furnish the desired primary amine product and a sulfur-containing byproduct derived from the auxiliary.
Detailed Protocol for Reductive Cleavage
Reagent Preparation: In a flame-dried flask under argon, add Mg powder (291 mg, 12 mmol) and Ti(O-i-Pr)₄ (0.89 mL, 3 mmol). Add dry THF (10 mL) and then Me₃SiCl (1.52 mL, 12 mmol) dropwise at room temperature. Heat the resulting mixture to 50 °C and stir for 3 hours. A dark-brown to black solution of the low-valent titanium reagent will form.
Cleavage Reaction: Cool the reagent to room temperature. Add a solution of the alkylated auxiliary product (1 mmol) in dry THF (5 mL). Heat the reaction to 50 °C and monitor by TLC.
Workup: Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NaHCO₃ solution. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure. The crude amine can be purified by chromatography or converted to a salt for isolation.
Diagram: Cleavage and Product Isolation Workflow
Caption: Workflow for the reductive cleavage of the auxiliary.
Conclusion and Future Outlook
N-[(4-isopropylphenyl)sulfonyl]valine stands as a highly effective and rationally designed chiral building block for asymmetric synthesis. Its predictable stereodirecting ability, stemming from a combination of steric hindrance and conformational rigidity, makes it a valuable tool for constructing chiral molecules. The straightforward synthesis from inexpensive L-valine and the existence of reliable cleavage protocols further enhance its practical utility.
Future research may focus on immobilizing this or similar auxiliaries on solid supports for easier recovery and recycling, aligning with the principles of green chemistry. Furthermore, its application in more complex cascade reactions and total synthesis campaigns will continue to demonstrate its value to the scientific community, particularly those in pharmaceutical and materials science.
References
Synthesis of new N-sulfonylated amino alcohols and application to the enantioselective addition of diethylzinc to aldehydes. Chirality, 17(1), 51-6.
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4345-4407.
Highly efficient asymmetric synthesis of α‐aminoamides via the reaction of N‐sulfonyl imines with chiral carbamoylsilane. Chemistry – An Asian Journal.
Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Organic Letters, 8(5), 867-870.
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository.
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101.
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5831.
Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. BenchChem Application Notes.
Sulfur stereochemistry. Edgars Suna Group, Latvian Institute of Organic Synthesis.
Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Chemistry Portal.
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 681-686.
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613.
Fe(III)/l-Valine-Catalyzed One-Pot Synthesis of N-Sulfinyl- and N-Sulfonylimines via Oxidative Cascade Reaction of Alcohols with Sulfinamides or Sulfonamides. Synlett, 29(09), 1232-1238.
Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. Organic & Biomolecular Chemistry, 7(18), 3751-3757.
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(36), 11678–11681.
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2469-2481.
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSECommunity.org.
Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research.
Radical rearrangement of N-sulfonyl-N-aryl propynamides: proceeding with homolytic N–SO2 bond cleavage and 6-endo-dig cyclization toward 3-sulfonyl-2(1H)-quinolinones. Organic Chemistry Frontiers.
L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. ResearchGate.
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv.
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science.
L-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Organic & Biomolecular Chemistry, 13(7), 2061-2070.
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8563-8583.
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 2864-2910.
Asymmetric alkene aminoarylations...with a Smiles:-). Nature Portfolio Chemistry Community.
Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. ResearchGate.
Valine: Definition, Properties, Structure, Benefits, and Uses. BOC Sciences.
Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. ChemRxiv.
Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 27(22), 7792.
Visible-light-induced denitrogenative C–H insertion of N-tosylhydrazones. Green Chemistry.
N-[[N-Methyl-N-[(2-isopropyl]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid. National Toxicology Program.
Synthesis of Aminoalkyl Sclareolide Derivatives and Antifungal Activity Studies. Molecules, 28(10), 4101. 1170d4f3b171663a8)
step-by-step synthesis protocol for N-[(4-isopropylphenyl)sulfonyl]valine
Application Note: High-Efficiency Synthesis of N-[(4-Isopropylphenyl)sulfonyl]-L-Valine Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-[(4-isopropylphenyl)sulfonyl]-L-va...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of N-[(4-Isopropylphenyl)sulfonyl]-L-Valine
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of N-[(4-isopropylphenyl)sulfonyl]-L-valine (also known as
-cumenesulfonyl-L-valine). This compound is a critical intermediate in the development of matrix metalloproteinase (MMP) inhibitors and supramolecular ligands.
The method utilizes a modified Schotten-Baumann protocol , optimized for amino acid functionalization. Unlike traditional homogeneous methods, this biphasic approach minimizes the hydrolytic degradation of the sulfonyl chloride reagent, ensuring high yields (>85%) and high enantiomeric purity.
Reaction Mechanism & Strategy
The synthesis relies on the nucleophilic attack of the L-valine amino group on the sulfur atom of 4-isopropylbenzenesulfonyl chloride.
Key Mechanistic Challenges:
Solubility: L-Valine is zwitterionic and insoluble in organic solvents; it requires a basic aqueous medium to exist as a nucleophilic carboxylate anion.
Hydrolysis Competition: The sulfonyl chloride electrophile is moisture-sensitive. The reaction rate of the amine must exceed the rate of hydrolysis by water.
pH Control: A pH < 9 protonates the amine (rendering it non-nucleophilic), while pH > 12 increases the rate of sulfonyl chloride hydrolysis.
Visualizing the Pathway:
Figure 1: Mechanistic pathway for the sulfonylation of L-Valine. The process shifts from solubilization to coupling, followed by precipitation.
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
Grade
L-Valine
117.15
1.0
Substrate
>99% (Reagent)
4-Isopropylbenzenesulfonyl chloride
218.70
1.1
Electrophile
>97% (Technical)
Sodium Hydroxide (1M)
40.00
2.2
Base/Scavenger
Standard Soln.
Tetrahydrofuran (THF)
72.11
Solvent
Co-solvent
HPLC Grade
Hydrochloric Acid (2M)
36.46
Excess
Workup
Standard Soln.
Diethyl Ether
74.12
Wash
Extraction
ACS Reagent
Experimental Protocol
Phase 1: Solubilization & Setup
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Valine (2.34 g, 20 mmol) in 1M NaOH (20 mL, 20 mmol) .
Scientific Rationale: The first equivalent of NaOH converts the zwitterionic valine into the soluble sodium valinate. The solution should become clear.
Cooling: Place the flask in an ice-water bath and cool to
.
Rationale: Low temperature suppresses the hydrolysis of the sulfonyl chloride, which is an exothermic side reaction.
Note: If the sulfonyl chloride is liquid, it can be added neat, but dilution in THF ensures better dispersion.
Simultaneous Addition: Add the sulfonyl chloride solution dropwise to the valine solution. Simultaneously , add a second portion of 1M NaOH (22 mL) dropwise via an addition funnel or syringe pump.
Critical Parameter: Maintain pH between 10 and 11. If pH drops below 9, the amine protonates and reaction stops. If pH > 12, hydrolysis dominates.
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 2–4 hours.
Monitoring: Spot on TLC (SiO₂, 5% MeOH in DCM). The sulfonyl chloride spot (
) should disappear.
Phase 3: Workup & Purification
Washing: Extract the basic reaction mixture with Diethyl Ether (2 × 20 mL) .
Rationale: This removes unreacted sulfonyl chloride and non-acidic impurities. The product remains in the aqueous phase as the sodium salt. Discard the organic (ether) layer.
Precipitation: Cool the aqueous layer back to
. Slowly add 2M HCl with stirring until pH reaches 1–2.
Observation: The product will precipitate as a white solid or thick oil that solidifies upon scratching.
Filtration: Filter the solid using a Büchner funnel. Wash with cold water (
) to remove inorganic salts (NaCl).
Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene .
Drying: Dry in a vacuum oven at
for 6 hours.
Process Workflow & Decision Logic
Figure 2: Operational workflow for the isolation of N-sulfonyl valine derivatives.
Critical Process Parameters (CPP) & Troubleshooting
Too High: Rapid hydrolysis of reagent.Too Low: Reaction kinetics too slow.
Maintain ice bath during addition; warm only after 30 mins.
Stirring Rate
> 500 RPM
Low: Poor mass transfer in biphasic system leads to low yield.
Use a large magnetic bar or overhead stirrer.
Characterization Data (Expected)
Physical State: White crystalline solid.
Melting Point:
(Lit. value for similar analogs).
NMR (400 MHz, ):
7.78 (d, 2H, Ar-H ortho to )
7.35 (d, 2H, Ar-H meta to )
5.10 (d, 1H, NH)
3.85 (dd, 1H, -CH)
2.98 (sept, 1H, Ar-CH)
2.15 (m, 1H, Valine -CH)
1.28 (d, 6H, Isopropyl-CH)
0.95 (dd, 6H, Valine-CH)
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic substitution at sulfur).
H. Bader et al. (1958). "Purification of p-(N-acetylamino)benzenesulfonyl chloride." United States Patent 2996541A. (Details on sulfonyl chloride handling and hydrolysis prevention).
Cederbaum, F., et al. (2003).[1] "N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity."[1] CHIMIA, 57(11), 680-684.[1] (Specific context for valine sulfonamide synthesis).
Popiołek, L., et al. (2022). "Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives." Molecules, 27(19), 6553. (Modern adaptation of the valine sulfonylation protocol).
reaction conditions for sulfonylating valine with 4-isopropylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals Introduction The sulfonylation of amino acids is a cornerstone of medicinal chemistry and drug development, yielding sulfonamides—a privileged structural mo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of amino acids is a cornerstone of medicinal chemistry and drug development, yielding sulfonamides—a privileged structural motif present in a wide array of therapeutic agents. This document provides a comprehensive guide to the synthesis of N-(4-isopropylbenzenesulfonyl)valine, a derivative of the essential amino acid valine. The protocol leverages the robust and widely applicable Schotten-Baumann reaction, a reliable method for the N-acylation and N-sulfonylation of amines.[1][2]
This guide offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and a discussion of the critical experimental parameters. By understanding the "why" behind each step, researchers can adapt and troubleshoot this procedure for the synthesis of a diverse library of N-sulfonylated amino acid derivatives.
Reaction Overview: The Schotten-Baumann Approach
The synthesis of N-(4-isopropylbenzenesulfonyl)valine is achieved through the reaction of L-valine with 4-isopropylbenzenesulfonyl chloride under Schotten-Baumann conditions. This reaction typically employs a biphasic solvent system, consisting of an organic solvent and water, with a base to neutralize the hydrochloric acid generated during the reaction.[1]
Reaction Scheme:
Key Reagents and Their Properties
A thorough understanding of the starting materials is crucial for a successful and safe reaction.
Reagent
Molar Mass ( g/mol )
Key Properties
Handling Precautions
L-Valine
117.15
White crystalline solid, soluble in water. An essential amino acid.
Generally considered safe.
4-isopropylbenzenesulfonyl chloride
218.70
Corrosive solid or liquid. Reacts with water.
Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).[3]
Sodium Hydroxide (NaOH)
40.00
Caustic solid, highly soluble in water.
Corrosive. Handle with care to avoid skin and eye contact.
Dichloromethane (CH2Cl2)
84.93
Volatile, colorless liquid. Immiscible with water.
Potential carcinogen. Use in a well-ventilated area or fume hood.
Hydrochloric Acid (HCl)
36.46
Corrosive acid.
Causes severe skin burns and eye damage. Handle with appropriate PPE.
Detailed Experimental Protocol
This protocol is adapted from analogous Schotten-Baumann acylations of L-valine and provides a robust starting point for the synthesis of N-(4-isopropylbenzenesulfonyl)valine.[4]
Materials:
L-Valine
4-isopropylbenzenesulfonyl chloride
1 M Sodium Hydroxide (NaOH) solution
Dichloromethane (CH2Cl2)
2 M Hydrochloric Acid (HCl) solution
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolution of L-Valine: In a round-bottom flask, dissolve L-valine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.). Stir the mixture until the valine is completely dissolved. Cool the solution to 0-5 °C in an ice bath.
Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 4-isopropylbenzenesulfonyl chloride (1.0-1.1 eq.) in dichloromethane.
Reaction Execution: While vigorously stirring the cooled valine solution, slowly add the 4-isopropylbenzenesulfonyl chloride solution dropwise over 15-30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.
Work-up - Acidification: Cool the separated aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of a 2 M HCl solution. A white precipitate of the product should form.
Isolation of the Product: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
Drying: Dry the product under vacuum to yield N-(4-isopropylbenzenesulfonyl)valine as a white solid.
Reaction Workflow Diagram
Caption: Mechanism of the Schotten-Baumann sulfonylation of valine.
Characterization of N-(4-isopropylbenzenesulfonyl)valine
The successful synthesis of the target compound should be confirmed through various analytical techniques.
Technique
Expected Observations
Appearance
White to off-white solid
Melting Point
To be determined experimentally
¹H NMR
Signals corresponding to the isopropyl group on the benzene ring, the aromatic protons, the valine alpha-proton, the valine beta-proton, and the diastereotopic methyl groups of the valine side chain. The NH proton will also be present.
¹³C NMR
Signals for the aromatic carbons, the sulfonyl-bearing carbon, the carbons of the isopropyl group, the carbonyl carbon of the carboxylic acid, and the carbons of the valine backbone and side chain. [4]
FT-IR (cm⁻¹)
Characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and asymmetric and symmetric stretching of the S=O bonds of the sulfonamide group. [4]
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of the product (C14H21NO4S, exact mass: 315.12).
Troubleshooting
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction
Extend the reaction time or slightly increase the reaction temperature.
Hydrolysis of the sulfonyl chloride
Ensure the reaction is performed under anhydrous conditions until the work-up. Add the sulfonyl chloride solution slowly to the cooled amine solution.
Product loss during work-up
Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing of the product.
Impure Product
Unreacted starting materials
Optimize the stoichiometry of the reactants. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Side reactions
Maintain the recommended reaction temperature to minimize side product formation.
Conclusion
The Schotten-Baumann reaction is a highly effective and versatile method for the synthesis of N-sulfonylated amino acids like N-(4-isopropylbenzenesulfonyl)valine. The protocol detailed in this application note provides a solid foundation for researchers to produce this and similar compounds. Careful control of reaction conditions, particularly temperature and stoichiometry, is key to achieving high yields and purity. The characterization data provided will aid in the confirmation of the final product. This methodology opens the door to the creation of diverse libraries of N-sulfonylated amino acids for screening in drug discovery programs.
References
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. [Link]
Microwave-Assisted Green Synthesis of N-[(4-isopropylphenyl)sulfonyl]valine via Aqueous Schotten-Baumann Protocol
APPLICATION NOTE: AN-MAOS-2026-04 Executive Summary This application note details a high-efficiency, environmentally benign protocol for the synthesis of N-[(4-isopropylphenyl)sulfonyl]valine . Utilizing microwave-assist...
Author: BenchChem Technical Support Team. Date: February 2026
APPLICATION NOTE: AN-MAOS-2026-04
Executive Summary
This application note details a high-efficiency, environmentally benign protocol for the synthesis of N-[(4-isopropylphenyl)sulfonyl]valine . Utilizing microwave-assisted organic synthesis (MAOS), this method replaces traditional chlorinated solvents (DCM/CHCl₃) with water, leveraging the "on-water" reaction kinetics and dielectric heating to reduce reaction times from hours to minutes. This protocol is designed for medicinal chemists requiring rapid access to sulfonamide scaffolds for structure-activity relationship (SAR) studies.
Scientific Principles & Mechanism[1][2]
The Reaction Mechanism
The synthesis follows a modified Schotten-Baumann mechanism. The reaction involves the nucleophilic attack of the L-valine amino group (
) onto the sulfur atom of 4-isopropylbenzenesulfonyl chloride (Ipsyl-Cl).
Activation: Under basic conditions (
or ), L-valine exists in its anionic form (carboxylate), and the amine is deprotonated, enhancing its nucleophilicity.
Nucleophilic Attack: The amine attacks the electrophilic sulfur center of the sulfonyl chloride, forming a pentavalent transition state.
Elimination: Chloride is expelled as a leaving group, forming the sulfonamide bond.
Neutralization: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Microwave Dielectric Heating Effects
Conventional heating relies on thermal conduction, often leading to significant thermal gradients and side reactions (hydrolysis of the sulfonyl chloride). Microwave irradiation (2450 MHz) couples directly with the polar solvent (water) and the ionic species (valinate anion), causing:
Dipolar Polarization: Rapid rotation of water molecules generates internal heat.
Ionic Conduction: Dissolved ions collide, generating heat instantaneously throughout the volume.
Selective Heating: The reaction mixture reaches the activation energy (
) almost instantly, favoring the kinetic product (sulfonamide) over the thermodynamic byproduct (sulfonic acid from hydrolysis).
Reaction Scheme (DOT Diagram)
Figure 1: Mechanistic pathway for the microwave-assisted sulfonylation of L-valine.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Quantity
Role
L-Valine
117.15
1.0
117 mg (1 mmol)
Substrate
4-Isopropylbenzenesulfonyl chloride
218.70
1.1
240 mg (1.1 mmol)
Reagent
Sodium Carbonate ()
105.99
2.5
265 mg (2.5 mmol)
Base / HCl Scavenger
Deionized Water
18.02
Solvent
5.0 mL
Green Solvent
HCl (1N)
-
-
As needed
Acidification
Equipment Configuration
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Vessel: 10 mL or 35 mL pressure-sealed Pyrex glass vial with silicone/PTFE septum.
Stirring: Magnetic stir bar (high shear required).
Temp Control: IR sensor (external) or Fiber Optic (internal).
Step-by-Step Procedure
Step 1: Preparation of Aqueous Phase
In the microwave vial, dissolve L-Valine (1 mmol) and
(2.5 mmol) in 5 mL of deionized water.
Stir at room temperature for 2 minutes until a clear solution is obtained (formation of sodium valinate).
Step 2: Addition of Electrophile
Add 4-Isopropylbenzenesulfonyl chloride (1.1 mmol) directly to the aqueous solution.
Note: The sulfonyl chloride is insoluble in water and will form a suspension or oil droplets. Vigorous stirring is critical here to create an emulsion.
Program the microwave reactor with the following parameters:
Temperature: 80 °C
Ramp Time: 2:00 min
Hold Time: 10:00 min
Pressure Limit: 250 psi (safety cutoff)
Power: Dynamic (Max 150 W)
Stirring: High
Start the run.
Step 4: Workup & Isolation
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
Transfer the reaction mixture (which may be clear or slightly cloudy) to a 50 mL beaker.
Acidification: Slowly add 1N HCl dropwise while monitoring pH. Acidify to pH ~2-3.
Observation: The product, N-[(4-isopropylphenyl)sulfonyl]valine, will precipitate as a white solid upon acidification.
Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel or Buchner funnel.
Washing: Wash the solid cake with cold water (
) to remove residual salts () and traces of sulfonic acid.
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Workflow Logic (DOT Diagram)
Figure 2: Operational workflow for the synthesis process.[2][1][3]
Process Optimization & Troubleshooting
Comparison: Microwave vs. Conventional
The following data highlights the efficiency gains of this protocol compared to traditional reflux methods.
Parameter
Conventional (Reflux)
Microwave (This Protocol)
Improvement
Solvent
DCM / Pyridine
Water
Green / Non-Toxic
Time
4 - 12 Hours
10 - 15 Minutes
24x - 48x Faster
Yield
75 - 82%
88 - 94%
Higher Efficiency
Purification
Extraction + Column Chrom.
Filtration + Acidification
Simplified Workup
Critical Control Points
Hydrolysis Competition: Sulfonyl chlorides hydrolyze in water to form sulfonic acids (unreactive dead-end).
Solution: Use a slight excess (1.1 equiv) of the chloride. The microwave heating rate is faster than the hydrolysis rate, favoring the amide bond formation.
pH Control: The reaction generates HCl. If the pH drops, the amine becomes protonated (
) and loses nucleophilicity.
Solution: The 2.5 equivalents of
act as a buffer reservoir to maintain alkaline pH throughout the irradiation.
Characterization & Validation
The synthesized compound should be validated using standard analytical techniques.
Physical State: White crystalline solid.
Melting Point: Expected range 140–145 °C (dependent on purity).
IR Spectroscopy (ATR):
: N-H stretch (sulfonamide).
: C=O stretch (carboxylic acid).
& : symmetric and asymmetric stretches.
H NMR (400 MHz, DMSO-):
12.6 (br s, 1H, COOH).
8.1 (d, 1H, NH).
7.7 (d, 2H, Ar-H ortho to ).
7.4 (d, 2H, Ar-H meta to ).
3.6 (m, 1H, -CH of Valine).
2.9 (sept, 1H, Isopropyl CH on ring).
1.9 (m, 1H, -CH of Valine).
1.2 (d, 6H, Isopropyl on ring).
0.85 (dd, 6H, Valine ).
References
Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[4][5][6][7] Green Chemistry, 8(9), 835-838.
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557.
De Luca, L., & Giacomelli, G. (2008).[3][8] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3] The Journal of Organic Chemistry, 73(10), 3967-3969.
Qadir, M. A., et al. (2016).[9] Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.[7] Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613.[9]
removing impurities from N-[(4-isopropylphenyl)sulfonyl]valine crude product
The following technical guide addresses the purification of N-[(4-isopropylphenyl)sulfonyl]valine (also referred to as N-ipsyl-valine). This compound belongs to the class of N-arylsulfonyl amino acids, commonly used as c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of N-[(4-isopropylphenyl)sulfonyl]valine (also referred to as N-ipsyl-valine). This compound belongs to the class of N-arylsulfonyl amino acids, commonly used as chiral auxiliaries or intermediates in ligand synthesis.[1]
The purification logic relies on the distinct acid-base properties of the sulfonamide (
), the carboxylic acid (), and the impurities (strong sulfonic acids vs. zwitterionic amino acids).
Execute The pH-Switch Extraction (See Section 2).[1]
Product is Water Soluble
Wrong pH State
At pH > 4, the carboxylic acid deprotonates; at pH > 10, the sulfonamide deprotonates.[2][3]
Acidify aqueous layer to pH 2–3 to precipitate the product.
White Precipitate in Base
Bis-sulfonamide (Rare)
Double reaction on the nitrogen (unlikely due to sterics) or impurities.[1]
Filter off solids before acidification.
Core Protocol: The "Self-Validating" pH-Switch Extraction
This method is the gold standard for purifying sulfonamide-protected amino acids.[1] It leverages the fact that your product is a "switchable" acid, whereas your impurities are either permanently water-soluble (sulfonic acid, valine) or permanently organic-soluble (neutral organics).[1][2][3]
The Logic
Target Molecule: Soluble in Base (Dianion), Insoluble in Acid (Neutral).[1][3]
Impurity A (Valine): Soluble in Acid (Cation) and Base (Anion).[1]
Impurity B (Sulfonic Acid): Soluble in Acid (Anion) and Base (Anion).[1]
Impurity C (Sulfonyl Chloride): Neutral/Organic soluble (until hydrolyzed).[1]
Step-by-Step Methodology
Dissolution (Basic Phase):
Dissolve the crude reaction mixture in 1M NaOH or Sat. NaHCO₃ .[1][4][5]
Goal: Convert product to its dianion form (
and ).
Checkpoint: The solution should be homogenous. If solids remain, they are likely neutral organic impurities or bis-sulfonamides.[1][2] Filter them off.
Organic Wash (The Scavenger Step):
Wash the basic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
volume).
Action: Discard the organic layer.
Removal: This removes unreacted sulfonyl chloride (if not hydrolyzed) and any non-acidic byproducts.[1]
Controlled Acidification (The Precipitation):
Cool the aqueous layer to 0–5°C.
Slowly add 1M HCl or 1M H₂SO₄ with vigorous stirring.
Target pH: Adjust to pH 2–3 (use Congo Red paper or pH meter).[1]
Observation: The product should precipitate as a white solid.
Fate of Impurities: At pH 2, Valine is protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) and remains dissolved.[3] The sulfonic acid byproduct is a strong acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) and remains fully ionized () and dissolved.[6]
Isolation:
Filter the precipitate or extract with fresh EtOAc.
Wash with dilute acidic water (pH 2) to remove trapped salts.
Workflow Visualization
Figure 1: The pH-Switch Purification Workflow.[1] This logic ensures that water-soluble impurities are rejected in the final acidification step.[1]
Polishing: Recrystallization & Trituration
If the product remains oily or colored after the extraction, use these polishing techniques.
A. Trituration (For Oily Products)
Sulfonamides often "oil out" due to trace solvent trapping.[1]
Scratch the side of the flask with a glass rod or sonicate.
The oil should solidify into a white powder as the non-polar solvent extracts the trapped impurities.
B. Recrystallization (For High Purity)
Choose a solvent system based on the polarity of the ipsyl group.
Solvent System
Ratio (v/v)
Protocol Notes
Ethanol / Water
~1:1 to 1:3
Dissolve in hot Ethanol; add hot water until cloudy; cool slowly.[1] Standard for arylsulfonyl amino acids [1].
Ethyl Acetate / Hexane
1:2
Dissolve in min.[1] hot EtOAc; add Hexane to turbidity. Good for removing non-polar contaminants [2].[1]
Toluene
100%
Effective for removing excess sulfonamides, though less common for amino acid derivatives.[1][2][3]
Impurity Fate Map
Understanding where your impurities go is critical for troubleshooting yield losses.[1]
Figure 2: Impurity Fate Map.[1] Note that Valine and Sulfonic Acid are removed in the aqueous phase during acidification because they remain soluble, unlike the product.[2]
Frequently Asked Questions (FAQs)
Q: Why is my yield lower than expected after the acid wash?A: You may have over-acidified or used too much water volume. While the product is insoluble in acidic water, it has non-zero solubility.[3]
Fix: Saturate the aqueous layer with NaCl (brine) before extracting with EtOAc to "salt out" the product.
Check: Ensure pH is not too low (<1), as extremely acidic conditions can sometimes degrade sensitive functionalities, though sulfonamides are generally robust.[2][3]
Q: I smell a strong chemical odor even after drying.A: This is likely residual 4-isopropylbenzenesulfonyl chloride .[1] It has a pungent odor.[1]
Fix: This implies the hydrolysis was incomplete. Resubmit the solid to a basic wash (NaOH) and stir for 30 minutes to force hydrolysis of the chloride to the water-soluble sulfonate [3].
Q: Can I use column chromatography?A: Yes, but it is usually unnecessary.[1][2][3] If required, use a gradient of DCM:Methanol (95:5 to 90:10) containing 0.1% Acetic Acid .[1][3] The acid prevents "streaking" of the carboxylic acid on the silica gel [4].
Q: How do I confirm the removal of the sulfonic acid impurity?A: Check the melting point. Pure sulfonamides have sharp melting points.[1] A broad range (>2°C) often indicates the presence of the sulfonic acid salt. Alternatively, run ¹H NMR in DMSO-d6; the sulfonic acid protons will shift distinctly from the sulfonamide protons.
References
Vogel's Textbook of Practical Organic Chemistry . (1989).[1] Purification of Sulphonamides. Longman Scientific & Technical.[1]
BenchChem Technical Support . (2025). Purification of Boc-Protected Amino Acids by Recrystallization (Analogous method for protected amino acids).[1][7] [1]
ResearchGate Discussions . (2016). Removal of excess sulfonyl chlorides.
University of Rochester . Purification: How To - Recrystallization and Chromatography of Acidic Molecules.
Technical Support Center: Troubleshooting Low Solubility of N-[(4-isopropylphenyl)sulfonyl]valine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-[(4-isopropylphenyl)sulfonyl]valine. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-[(4-isopropylphenyl)sulfonyl]valine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a sulfonamide derivative of the amino acid valine, this molecule possesses distinct physicochemical properties that can make achieving desired concentrations in aqueous media difficult. This document provides a structured, in-depth approach to understanding and overcoming these challenges through systematic troubleshooting and formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of N-[(4-isopropylphenyl)sulfonyl]valine that govern its solubility. A clear understanding of these principles is the first step in effective troubleshooting.
Q1: What are the key structural features of N-[(4-isopropylphenyl)sulfonyl]valine that influence its solubility?
A: The solubility of this compound is a direct consequence of the interplay between its three main structural components:
Hydrophobic Moieties: The molecule contains two significant non-polar groups: the (4-isopropylphenyl) ring and the isopropyl side chain of the valine residue. These bulky, lipophilic structures are the primary reason for the compound's inherently low aqueous solubility.[1][2]
Acidic Sulfonamide Group (-SO₂NH-): The sulfonamide linkage is a key functional group. The proton on the nitrogen is acidic and can be removed under basic conditions.[3] The pKa of this group is crucial, as its ionization state is pH-dependent. The unionized form is hydrophobic, contributing to poor solubility, while the ionized (deprotonated) form is significantly more water-soluble.[3][4]
Carboxylic Acid Group (-COOH): The valine moiety provides a carboxylic acid group, which is also acidic. This group will be deprotonated at a much lower pH than the sulfonamide nitrogen, providing another handle for pH-based solubility manipulation.[5][6]
The molecule's overall solubility is a balance between its large hydrophobic surface area and the ionizable acidic groups. In neutral aqueous solutions, the hydrophobic characteristics dominate, leading to poor solubility.
Q2: Why is understanding the pKa of this compound critical for solubility experiments?
A: Understanding the pKa values of the carboxylic acid and sulfonamide groups is essential because it allows you to predict and control the compound's charge state.[4]
At low pH (pH < pKa of carboxyl group): Both acidic groups will be protonated and neutral. The molecule will be at its most hydrophobic and will exhibit its lowest aqueous solubility.
At intermediate pH (pKa of carboxyl < pH < pKa of sulfonamide): The carboxylic acid will be deprotonated (COO⁻), introducing a negative charge and increasing solubility. The sulfonamide group will remain neutral.
At high pH (pH > pKa of sulfonamide): Both the carboxylic acid and the sulfonamide group will be deprotonated, resulting in a dianionic species. This highly charged form is expected to have the highest aqueous solubility.
Therefore, by adjusting the pH of the solution, you can shift the equilibrium towards the more soluble, ionized form of the molecule.[3][4] Sulfonamides can have a wide range of pKa values (from 5-10), and this property is key to solubilization.[7]
Part 2: A Systematic Guide to Troubleshooting Low Solubility
If you are facing challenges dissolving N-[(4-isopropylphenyl)sulfonyl]valine, follow this systematic approach, starting with basic methods and progressing to more advanced strategies.
Q3: My compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step?
A: The first step is to perform a systematic solvent screening to understand the compound's general solubility characteristics. Do not rely on a single solvent. This initial assessment will guide all subsequent optimization efforts.
Experimental Protocol 1: Basic Solvent Screening
Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several individual glass vials.
Solvent Addition: To each vial, add a different solvent from the panel below (see Table 1). Start with a small volume (e.g., 100 µL).
Mixing: Vortex each vial vigorously for 1-2 minutes. Use a sonicating bath if available to aid in the dissolution of crystalline material.
Observation: Visually inspect for complete dissolution. Look for a clear solution with no visible solid particles.
Titration: If the compound dissolves, add more solvent in known increments to estimate the approximate solubility. If it does not dissolve, add more solvent stepwise (e.g., in 100 µL increments up to 1 mL) to determine if dissolution can be achieved at a lower concentration.
Documentation: Record the results for each solvent, noting whether the compound was "freely soluble," "sparingly soluble," or "insoluble" and, if possible, estimate the approximate solubility (e.g., <1 mg/mL, ~10 mg/mL).
Table 1: Recommended Solvent Panel for Initial Screening
Solvent Class
Example Solvents
Polarity
Purpose & Rationale
Polar Protic
Water, Ethanol, Methanol
High
Establishes baseline aqueous solubility and solubility in common protic organic solvents.
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Excellent for dissolving a wide range of organic molecules; often used for stock solutions.
Glycols
Propylene Glycol, PEG 300/400
Intermediate
Common, biocompatible co-solvents used in formulations.[8]
Non-Polar
Toluene, Dichloromethane (DCM)
Low
Assesses the lipophilicity of the compound. High solubility here confirms hydrophobic nature.
Q4: How can I leverage pH to increase the solubility of my compound in an aqueous medium?
A: Since N-[(4-isopropylphenyl)sulfonyl]valine has two acidic functional groups, increasing the pH of the solution is a powerful and direct method to enhance its aqueous solubility.[4] By raising the pH above the pKa of these groups, you deprotonate them, creating a negatively charged and more polar salt form that is more readily solvated by water.[3]
Diagram 1: Workflow for pH-Based Solubility Enhancement
Caption: Decision workflow for using pH adjustment to improve solubility.
Experimental Protocol 2: Determining a pH-Solubility Profile
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 4, 6, 7, 8, 9, 10). Use buffers with appropriate buffering capacity for each pH range (e.g., acetate for pH 4, phosphate for pH 6-8, borate or carbonate for pH 9-10).
Add Compound: Add an excess amount of N-[(4-isopropylphenyl)sulfonyl]valine to a fixed volume of each buffer in separate vials. Ensure solid material is visible.
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, like methanol or acetonitrile) to a concentration within the linear range of your analytical method.
Quantify: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This plot will reveal the pH at which solubility is maximized.
Q5: My compound dissolves in DMSO, but crashes out when I add it to my aqueous cell culture media. How do I solve this?
A: This is a classic problem of a poorly soluble compound precipitating when the solvent environment changes from a strong organic solvent to a predominantly aqueous one. The solution is often to use a co-solvent system .[8][10] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.
Table 2: Common Biocompatible Co-solvents for In Vitro/In Vivo Studies
Co-solvent
Properties & Use Cases
Typical Concentration
Ethanol
Volatile, commonly used. Can be toxic to cells at higher concentrations.
1-5%
Polyethylene Glycol 300/400 (PEG 300/400)
Low volatility, low toxicity. Excellent for increasing solubility of hydrophobic compounds.[8]
5-20%
Propylene Glycol (PG)
Viscous, good solubilizer. Often used in combination with other co-solvents.
5-20%
Glycerol
Non-toxic, increases viscosity. Can help stabilize proteins in solution.
5-25%
Experimental Protocol 3: Co-solvent Titration
Prepare Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50-100 mM).
Prepare Co-solvent Blends: In separate tubes, prepare a series of aqueous buffer/co-solvent blends. For example, prepare your final buffer (e.g., PBS) containing 5%, 10%, 20%, and 30% of a co-solvent like PEG 300.
Spike and Observe: Add a small volume of your DMSO stock to each of the co-solvent blends to reach your target final concentration. Vortex immediately.
Incubate and Inspect: Let the solutions stand at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation (cloudiness, visible particles).
Determine Optimal Blend: The optimal blend is the one with the lowest percentage of co-solvent that keeps your compound fully dissolved at the desired final concentration.
Q6: I've tried pH and co-solvents, but I still can't reach the high concentration needed for my in vivo studies. What are my next options?
A: When basic methods are insufficient, you must move to more advanced formulation strategies designed for poorly soluble drugs (often classified as BCS Class II or IV).[11][12] These techniques aim to either increase the dissolution rate or present the drug in a pre-dissolved or high-energy state.
Diagram 2: Selecting an Advanced Solubilization Strategy
Caption: Decision tree for choosing an advanced solubilization technology.
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex.[13][14] This effectively shields the lipophilic part of your compound from water, increasing its apparent solubility.
Amorphous Solid Dispersions (ASDs): Crystalline compounds require significant energy (lattice energy) to break apart before they can dissolve. ASDs disperse the drug in an amorphous (non-crystalline) state within a polymer matrix.[11][12] This high-energy state has a much higher apparent solubility and faster dissolution rate.[1][11] This is a very common and effective industrial strategy.[15]
Particle Size Reduction: Reducing the particle size of the drug powder to the micron or sub-micron (nanoparticle) level dramatically increases the surface area available for dissolution.[13][15] According to the Noyes-Whitney equation, this directly increases the dissolution rate.[11][14]
Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can be highly effective.[16] These Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine oil-in-water emulsions when they come into contact with aqueous fluids, presenting the drug in a solubilized state ready for absorption.[13][16]
Part 3: Special Considerations
Q7: Could the solid form of my compound be affecting my results?
A: Absolutely. A compound can exist in different solid-state forms, such as multiple crystalline polymorphs or as an amorphous solid.[13] These forms can have different crystal lattice energies and, consequently, different solubilities and dissolution rates.[14] An amorphous form is generally more soluble than its crystalline counterparts because it lacks an ordered crystal structure.[1] If you observe batch-to-batch variability in solubility, it could be due to differences in the solid form.
Q8: Are there any specific excipients known to work well with sulfonamides or amino acid derivatives?
A: Yes, certain excipients are particularly well-suited:
Polymers for ASDs: Polyvinylpyrrolidone (PVP) and its derivatives (e.g., copovidone) are frequently used as carriers for solid dispersions and have shown success with sulfonamides.[17][18][19]
Basic Amino Acids: Basic amino acids like arginine and lysine can act as counterions for acidic drugs, forming more soluble salts.[20] This can be a very effective strategy for your compound due to its acidic nature and may prevent precipitation.[9][20]
Wetting Agents/Surfactants: Small amounts of surfactants like polysorbates (Tween series) or sodium lauryl sulfate (SLS) can improve the wetting of the hydrophobic powder, which is often the first kinetic barrier to dissolution.[19][21]
References
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]
pH-induced Solubility Transition of Sulfonamide-Based Polymers. (2002). PubMed. [Link]
SOLUBILITY OF SULPHONAMIDES. (1945). The BMJ. [Link]
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery. [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. [Link]
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
A Concise Review on Methods of Solubility Enhancement. (2020). ResearchGate. [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]
Excipients for Formulation Success. (2016). Pharmaceutical Technology. [Link]
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2016). ResearchGate. [Link]
Solubilizer Excipients. (n.d.). American Pharmaceutical Review. [Link]
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2016). PubMed. [Link]
identifying degradation products of N-[(4-isopropylphenyl)sulfonyl]valine
Technical Support Center: Stability & Impurity Profiling for N-[(4-isopropylphenyl)sulfonyl]valine Executive Summary This guide addresses the stability profile of N-[(4-isopropylphenyl)sulfonyl]valine (IPS-Val), a sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Impurity Profiling for N-[(4-isopropylphenyl)sulfonyl]valine
Executive Summary
This guide addresses the stability profile of N-[(4-isopropylphenyl)sulfonyl]valine (IPS-Val), a sulfonamide derivative often utilized as a chiral resolution agent or pharmaceutical intermediate.
Researchers frequently encounter three specific stability challenges with this molecule:
Benzylic Oxidation: The isopropyl group renders the molecule susceptible to radical-mediated oxidation.
Sulfonamide Hydrolysis: Acidic environments can cleave the S-N bond.
Chiral Inversion: The electron-withdrawing sulfonyl group acidifies the
-proton of the valine moiety, increasing racemization risk.
Module 1: Degradation Pathway Analysis
The Chemical Logic (Causality)
To identify impurities, one must understand the "weak points" of the IPS-Val structure.
The Isopropyl Handle: The tertiary benzylic carbon is the most reactive site for oxidative stress. In the presence of oxygen and light (or radical initiators), it forms a hydroperoxide, which degrades into a tertiary alcohol.
The Sulfonamide Linkage: While generally stable at neutral pH, the S-N bond hydrolyzes under strong acidic stress (
) or high thermal stress, releasing the sulfonic acid and free valine.
Visualizing the Pathways
The following diagram maps the kinetic fate of IPS-Val under stress conditions.
Figure 1: Predicted degradation pathways for N-[(4-isopropylphenyl)sulfonyl]valine. Blue indicates the parent compound; Red indicates oxidative degradants; Yellow indicates hydrolytic degradants.
Module 2: Troubleshooting & FAQs
Q1: I see a peak at RRT 0.85 with a mass shift of +16 Da. Is this a sulfoxide?
Answer: Unlikely.
While sulfur oxidation is common in thioethers, your molecule contains a sulfonamide (
), which is already fully oxidized.
Diagnosis: The +16 Da shift corresponds to the addition of an oxygen atom. Given the isopropyl group on the phenyl ring, this is almost certainly benzylic hydroxylation forming the tertiary alcohol: N-[(4-(1-hydroxy-1-methylethyl)phenyl)sulfonyl]valine.
Validation: Perform a product ion scan (MS/MS). If the fragment corresponding to the valine moiety remains unchanged, but the sulfonyl-phenyl fragment shifts by +16, the oxidation is on the aromatic side chain.
Q2: My main peak is splitting into a doublet during stability testing. Is the sulfonamide hydrolyzing?
Answer: Hydrolysis usually results in distinct new peaks with significantly different retention times. Peak splitting suggests Racemization .
Mechanism: The sulfonyl group is electron-withdrawing, increasing the acidity of the valine
-proton. Under basic conditions or high heat, the L-isomer can partially convert to the D-isomer.
Resolution: Standard C18 columns cannot separate enantiomers. To confirm, switch to a chiral column (e.g., Chiralpak IA or IC) using a normal phase or polar organic mode. If the "split" peaks resolve into a 50:50 ratio over time, it is racemization.
Q3: I cannot detect the hydrolysis product (Valine) in my LC-UV method.
Answer: Valine lacks a strong chromophore and is highly polar.
The Issue: IPS-Val has a strong UV signal (aromatic ring), but free valine does not absorb well at 254 nm and likely elutes in the solvent front (dead volume) on a C18 column.
Solution:
Monitor 4-isopropylbenzenesulfonic acid instead (the other half of the hydrolysis). It retains the aromatic ring and UV absorbance.
Use LC-MS (SIM mode) or derivatization (e.g., OPA reagent) if quantification of free valine is strictly required.
Module 3: Analytical Data & Protocols
Standardized LC-MS Conditions for Impurity Profiling
Self-Validating Logic: Sulfonamides are amphoteric but ionize most distinctively in Negative Mode (ESI-) due to the acidic N-H proton (
).
Parameter
Setting
Rationale
Ionization
ESI Negative (-)
Deprotonation of Sulfonamide N-H yields
Column
C18 (End-capped), 1.7 µm
High surface area for separating closely eluting oxidative isomers.
Mobile Phase A
0.1% Formic Acid in Water
Maintains pH ~2.7 to suppress carboxylic acid ionization, improving retention.
Mobile Phase B
Acetonitrile
Sharpens peaks for aromatic sulfonamides.
Gradient
5% to 95% B over 10 min
Ensures elution of the non-polar parent and polar hydrolytic degradants.
Stress Testing Protocol (Based on ICH Q1A)
To validate your stability-indicating method, subject IPS-Val to the following conditions. Stop exposure once 5-20% degradation is achieved.
Acid Hydrolysis:
Condition: 1N HCl at 60°C for 4 hours.
Target: Cleavage to sulfonic acid.
Oxidation:
Condition: 3%
at Room Temp for 2 hours.
Target: Benzylic hydroxylation (+16 Da).
Photostability:
Condition: 1.2 million lux hours (ICH Q1B).
Target: Radical oxidation and potential desulfonylation.
Module 4: Diagnostic Workflow
Use this decision tree to identify unknown peaks in your chromatogram.
Figure 2: Diagnostic decision tree for impurity identification.
References
International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3]Link
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
Giles, A. et al. (2022). "Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag."[4] Domainex Medicinal Chemistry Review. Link
OpenStax Chemistry. (2023). "Oxidation of Aromatic Compounds: Side-Chain Oxidation." Organic Chemistry. Link
resolving phase separation issues with N-[(4-isopropylphenyl)sulfonyl]valine
Technical Support Center: N-[(4-isopropylphenyl)sulfonyl]valine Welcome to the technical support resource for N-[(4-isopropylphenyl)sulfonyl]valine. This guide is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-[(4-isopropylphenyl)sulfonyl]valine
Welcome to the technical support resource for N-[(4-isopropylphenyl)sulfonyl]valine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis, purification, or crystallization of this compound. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues, with a primary focus on resolving phase separation phenomena.
Section 1: Compound Characteristics & General FAQs
Before diving into troubleshooting, it's essential to understand the physicochemical properties of N-[(4-isopropylphenyl)sulfonyl]valine that influence its behavior in solution.
The molecule consists of a hydrophobic (lipophilic) aromatic sulfonyl moiety and an isopropyl group, coupled with a more polar, chiral amino acid backbone (valine). This amphiphilic nature, combining a "greasy" tail with a polar head containing a carboxylic acid and a sulfonamide N-H, is central to the phase separation issues often observed.
Q1: What are the key structural features of N-[(4-isopropylphenyl)sulfonyl]valine that affect its solubility?
A1: The solubility of this compound is governed by a balance of three main features:
The Carboxylic Acid Group: This is an acidic proton (pKa ~2-3) that can be deprotonated to form a carboxylate salt. In its salt form (e.g., sodium or potassium carboxylate), the molecule's aqueous solubility dramatically increases. In its protonated, neutral form, it is significantly less polar.
The Sulfonamide N-H: While less acidic than a carboxylic acid, the sulfonamide proton can be removed under stronger basic conditions. This site also acts as a hydrogen bond donor.
The Isopropylphenyl and Valine Side-Chain: These nonpolar groups dominate the molecule's character, making it largely hydrophobic and thus more soluble in organic solvents than in water.[] The overall structure leads to a high affinity for solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but poor solubility in water at neutral pH.[2][3]
Q2: Why does this compound tend to "oil out" or cause phase separation instead of crystallizing directly?
A2: "Oiling out," or liquid-liquid phase separation (LLPS), is a common phenomenon for molecules like this, particularly during crystallization or reaction workups.[4] It occurs when the concentration of the solute in a solution exceeds the solubility limit, but the energy barrier for nucleation into a solid crystal is too high. Instead, the system lowers its energy by forming a second, highly concentrated liquid phase (the "oil"). This is often triggered by:
High Supersaturation: Dissolving the compound at a high temperature and then cooling it too quickly.[5]
Rapid Solvent Composition Change: Quickly adding an anti-solvent (a solvent in which the compound is insoluble) to a solution.
Presence of Impurities: Impurities can disrupt the crystal lattice formation, favoring an amorphous, oily state.[4]
Section 2: Troubleshooting Phase Separation During Reaction Workup
Phase separation during an aqueous workup often manifests as an emulsion or a third, gooey layer between the organic and aqueous phases, making efficient extraction impossible.
Q3: I've completed my synthesis and, upon adding an aqueous solution (e.g., water, bicarbonate, or acid) to my organic reaction mixture, I'm not getting a clean phase separation. What should I do?
A3: This is a classic emulsion problem, often exacerbated by the amphiphilic nature of your product or byproducts. The goal is to disrupt the stable mixture of fine droplets.
Troubleshooting Workflow: Workup Emulsions
Caption: Decision tree for resolving workup emulsions.
Detailed Protocol: Breaking an Emulsion
Initial Assessment: First, ensure the lack of separation isn't simply due to the miscibility of your chosen organic solvent with water (e.g., THF, acetone).[6] If so, you must add a non-miscible solvent like EtOAc or DCM and brine.
Add Brine: Add a significant volume (20-30% of the aqueous volume) of saturated sodium chloride (brine) solution. This increases the ionic strength and polarity of the aqueous phase, forcing the nonpolar organic molecules out and promoting coalescence of the organic droplets.[7][8]
Gentle Agitation: Do not shake vigorously. Instead, gently swirl or rock the separatory funnel back and forth. Vigorous shaking creates emulsions.[6]
Patience & Physical Methods: Let the funnel stand for an extended period. Sometimes, gently stirring the interface with a glass rod can help break the surface tension.
Filtration: If you suspect fine particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite® or glass wool. Often, this is enough to break the emulsion, and the filtrate can be returned to the separatory funnel for separation.[9]
Section 3: Troubleshooting Phase Separation During Crystallization
This is the most common context for encountering phase separation with N-[(4-isopropylphenyl)sulfonyl]valine. Instead of forming crystals upon cooling or anti-solvent addition, the compound forms a viscous, separate liquid layer.
Q4: I dissolved my crude product in a hot solvent and am trying to crystallize it by cooling. Instead of crystals, I'm getting a thick oil. How can I fix this?
A4: This is a classic case of "oiling out" due to high supersaturation and a high nucleation energy barrier. The system finds it easier to form a liquid than an ordered solid. Your primary goal is to slow down the process and stay within the "metastable zone" of the phase diagram, where crystal growth is favored over liquid separation.[10]
Key Strategies to Prevent Oiling Out:
Strategy
Underlying Principle (Causality)
Step-by-Step Protocol
1. Reduce Concentration
Lowers the level of supersaturation. A less concentrated solution is less likely to cross the threshold into the LLPS region of the phase diagram.
1. Re-heat the oiled-out mixture until it is a single phase. 2. Add 50-100% more of the same hot solvent. 3. Allow the more dilute solution to cool very slowly.
2. Slow the Cooling Rate
Provides more time for molecules to orient correctly and form a stable crystal nucleus, rather than aggregating into a disordered liquid.[5]
1. Place the flask containing the hot solution into a large beaker of hot water (acting as a water bath). 2. Place the entire setup in an insulated container (e.g., a Dewar flask or a styrofoam box) and allow it to cool to room temperature overnight.
3. Change the Solvent System
Solvents strongly influence molecular interactions and crystal packing.[11] A solvent system that has slightly lower solvating power can reduce the nucleation barrier.
1. Select a solvent in which your compound is less soluble. 2. Alternatively, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM, Acetone) and slowly add a "poor" solvent (anti-solvent, e.g., Heptane, Hexane) dropwise at a slightly elevated temperature until turbidity persists. Then, cool slowly.
4. Introduce a Seed Crystal
Seeding bypasses the difficult primary nucleation step by providing a template for crystal growth.[12] This is one of the most effective methods.
1. Prepare a supersaturated solution that is prone to oiling out. 2. Just before the oiling-out temperature, add a few microscopic crystals of a previously obtained pure batch. 3. If no seed crystals are available, try scratching the inside of the flask with a glass rod to create micro-scratches that can act as nucleation sites.
Q5: I'm performing an anti-solvent crystallization and as soon as I add the anti-solvent, the solution turns into a milky oil. What's going wrong?
A5: This indicates that the addition of the anti-solvent is too rapid, causing a sudden and extreme increase in supersaturation that plunges the system directly into the phase-separation zone.
Workflow: Optimizing Anti-Solvent Crystallization
Caption: Optimized workflow for anti-solvent crystallization.
Temperature Control: Perform the anti-solvent addition at a slightly elevated temperature (e.g., 40-50 °C). This keeps the solubility higher initially, allowing for better mixing before nucleation occurs.
Slow Addition: Add the anti-solvent very slowly, drop by drop, using a syringe pump if possible for maximum control.
Vigorous Stirring: Ensure the solution is stirring rapidly to disperse the anti-solvent immediately upon addition, preventing localized areas of high supersaturation.
Identify the Metastable Zone: Add the anti-solvent until you observe the first hint of persistent cloudiness (turbidity). This is the edge of the metastable zone. At this point, stop the addition.
Induce Crystallization: You can now either add a seed crystal or begin slow cooling to initiate controlled crystallization.
Q6: I managed to get crystals, but they seem to have grown from an oil that formed first. Is this a problem?
A6: Crystallization from an oil phase is generally undesirable as the oil can trap impurities, leading to a product of lower purity.[4] While it can sometimes yield solid material, it is not a controlled process. If you observe this, you should re-dissolve the material and attempt to crystallize it again using the methods described above to avoid the initial oiling out.
References
Role of solvent in protein phase behavior: Influence of temperature dependent potential. The Journal of Chemical Physics. [Link]
What can I do if I don't get a phase separation between my organic and water phases?. Chemistry Stack Exchange. [Link]
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. [Link]
Troubleshooting: The Workup. University of Rochester. [Link]
Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]
What can I do if I don't get a phase separation between my organic and water phases?. Wyzant. [Link]
Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. ACS Publications. [Link]
Valine (CAS 72-18-4) - Chemical & Physical Properties. Cheméo. [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences. [Link]
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. [Link]
Quantum-Chemical Description of Some Physical-Chemical Properties of Proteinogenic Amino Acids. Longdom Publishing. [Link]
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]
1H NMR spectrum analysis of N-[(4-isopropylphenyl)sulfonyl]valine
An In-Depth Guide to the 1H NMR Spectrum Analysis of N-[(4-isopropylphenyl)sulfonyl]valine: A Comparative Approach For researchers and professionals in drug development, the unambiguous structural elucidation of a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the 1H NMR Spectrum Analysis of N-[(4-isopropylphenyl)sulfonyl]valine: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of a molecule is a cornerstone of chemical synthesis and quality control. N-[(4-isopropylphenyl)sulfonyl]valine, a compound featuring a sulfonamide linkage to an amino acid, presents a rich tapestry of spectroscopic information. This guide provides a detailed analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, explaining the causal factors behind spectral features. Furthermore, it objectively compares the utility of 1H NMR with other key analytical techniques—¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide a holistic perspective on its characterization.
The Primacy of 1H NMR in Structural Elucidation
1H NMR spectroscopy remains the preeminent technique for determining the precise structure of organic molecules in solution.[1] Its power lies in its ability to provide information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. Three fundamental parameters are key to this analysis:
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms or groups (like sulfonyl or carbonyl groups) withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[2]
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (multiplets). The splitting pattern, governed by the "n+1 rule," reveals the number of neighboring protons, thus mapping the connectivity of the molecule.[3][4]
Predicted 1H NMR Spectrum of N-[(4-isopropylphenyl)sulfonyl]valine
A detailed analysis of the N-[(4-isopropylphenyl)sulfonyl]valine structure allows for the prediction of its 1H NMR spectrum. The molecule can be dissected into three key fragments: the (A) 4-isopropylphenyl group , the (B) sulfonyl linker , and the (C) valine residue .
Proton(s)
Fragment
Predicted δ (ppm)
Predicted Multiplicity
Coupling Constant (J)
Rationale
H-a (6H)
Valine Isopropyl
~0.9 - 1.1
Doublet (d)
~6-7 Hz
Aliphatic protons shielded by alkyl groups. Split by the adjacent H-b methine.
H-b (1H)
Valine Methine
~2.1 - 2.4
Multiplet (m)
-
Split by the six H-a protons and the H-c alpha-proton.
H-c (1H)
Valine α-CH
~4.0 - 4.3
Doublet of Doublets (dd)
~4-5 Hz, ~8-9 Hz
Deshielded by the adjacent carboxylic acid and sulfonamide nitrogen. Split by H-b and the NH proton (H-d).
H-d (1H)
Sulfonamide N-H
~8.7 - 9.0
Doublet (d)
~8-9 Hz
Acidic proton, often broad. Position is solvent-dependent. Split by the adjacent H-c.
H-e (6H)
Phenyl Isopropyl CH₃
~1.2 - 1.4
Doublet (d)
~7 Hz
Aliphatic protons on the aromatic ring substituent. Split by the H-f methine.
H-f (1H)
Phenyl Isopropyl CH
~2.9 - 3.3
Septet
~7 Hz
Deshielded by the aromatic ring. Split into seven peaks by the six adjacent H-e protons.
H-g (2H)
Aromatic
~7.4 - 7.6
Doublet (d)
~8-9 Hz
Aromatic protons ortho to the isopropyl group.
H-h (2H)
Aromatic
~7.8 - 8.0
Doublet (d)
~8-9 Hz
Aromatic protons ortho to the electron-withdrawing sulfonyl group, causing significant deshielding.
H-i (1H)
Carboxylic Acid O-H
~10 - 13
Singlet (s), broad
-
Highly deshielded, acidic proton. Signal is often broad and may exchange with trace water in the solvent.
Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration used. Data from similar sulfonamide structures were used to inform these predictions.[5]
This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of N-[(4-isopropylphenyl)sulfonyl]valine.
I. Sample Preparation
Mass Measurement: Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, or to better resolve exchangeable protons like N-H and O-H, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[6]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution in the deuterated solvent. TMS serves as the internal reference, with its signal defined as 0.0 ppm.[7]
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a clean glass pipette.
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
II. Instrument Setup and Data Acquisition (300-600 MHz Spectrometer)
Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent.
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity. This is a critical step to achieve sharp, well-resolved peaks.
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei.
Acquisition Parameters:
Pulse Angle: Set to a 30-45° pulse to allow for a shorter relaxation delay.
Acquisition Time: Set to 2-4 seconds.
Relaxation Delay: Set to 1-2 seconds.
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.
Acquisition: Start the acquisition.
III. Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.
Baseline Correction: Apply a baseline correction to ensure the baseline is flat and at zero intensity.
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[6]
Integration: Integrate all signals to determine the relative number of protons for each peak.
Peak Picking: Identify the chemical shift of each peak and multiplet.
Visualizing the Analytical Workflow
The structural confirmation of a novel compound is a multi-step process. The following diagram illustrates a typical workflow, integrating various analytical techniques for a comprehensive characterization.
Caption: Integrated workflow for the characterization of a synthesized compound.
Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is indispensable, a robust analysis relies on complementary data from other techniques. Each method provides a unique piece of the structural puzzle.
Extremely high sensitivity; provides definitive molecular weight; can analyze complex mixtures (LC-MS).[10][11][12]
Isomeric compounds cannot be distinguished; provides limited connectivity information; destructive.
Confirms the molecular weight (315.13 g/mol ) and provides fragmentation data that supports the proposed structure.
HPLC
Purity assessment, quantification, separation of mixtures.
High resolving power for separating impurities; highly quantitative; versatile with different detectors.[8][13][14]
Provides no direct structural information on its own; requires reference standards for identification.
Essential for determining the purity of the synthesized compound before NMR analysis. Can be coupled with MS for LC-MS analysis.[15][16][17]
Visualizing the Molecular Structure and Key Protons
The following diagram highlights the different proton environments in N-[(4-isopropylphenyl)sulfonyl]valine, corresponding to the predicted NMR signals.
Caption: Molecular structure with key proton environments labeled.
Conclusion
The 1H NMR spectrum of N-[(4-isopropylphenyl)sulfonyl]valine provides a wealth of structural information that is fundamental to its characterization. Each signal, from the distinct doublets of the aromatic protons to the complex multiplet of the valine methine, serves as a crucial piece of evidence confirming the molecular architecture. While powerful, 1H NMR analysis achieves its maximum potential when integrated with orthogonal techniques. HPLC confirms purity, mass spectrometry validates molecular weight, and ¹³C NMR elucidates the carbon framework. Together, these methods form a self-validating system that provides the high level of confidence required in modern chemical and pharmaceutical research.
References
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]
Spectral Assignments and Reference Data. (2005). CONICET. [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. [Link]
Mass spectrometric studies of valine molecules by electron shock in the gas phase. (2022). Ukrainian Journal of Physics. [Link]
NMR spectroscopy in pharmacy. (2001). Pharmazie. [Link]
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (2024). MDPI. [Link]
1 H-NMR spectrum of compound ISO (5,11,17,23-tetrakis(4-isopropylphenyl) azo calix[2]arene). ResearchGate. [Link]
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]
A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. (2026). PMC. [Link]
Solid-state NMR spectroscopy of 10% 13C labeled ubiquitin: spectral simplification and stereospecific assignment of isopropyl groups. (2006). Journal of Biomolecular NMR. [Link]
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). International Food Research Journal. [Link]
Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. ChemRxiv. [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org. [Link]
Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes. (2021). Drug Testing and Analysis. [Link]
Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. (2017). Analytical Chemistry. [Link]
Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine. (2015). Journal of Chromatography A. [Link]
Executive Summary & Chemical Profile Disposal of N-[(4-isopropylphenyl)sulfonyl]valine (often an intermediate in peptide synthesis or medicinal chemistry) requires a protocol that addresses its dual nature: it possesses...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Disposal of N-[(4-isopropylphenyl)sulfonyl]valine (often an intermediate in peptide synthesis or medicinal chemistry) requires a protocol that addresses its dual nature: it possesses both a stable sulfonamide moiety and a carboxylic acid function.
Unlike generic organic waste, sulfonamide derivatives carry a risk of biological sensitization and environmental persistence. Therefore, the "drain disposal" method is strictly prohibited. This guide outlines a containment and incineration strategy compliant with RCRA (Resource Conservation and Recovery Act) standards for non-listed organic waste.
Chemical Identity & Hazard Logic
Property
Detail
Operational Implication
Chemical Class
N-Sulfonyl Amino Acid
Stable C-S bonds require high-temp incineration.
Functional Groups
Sulfonamide, Carboxylic Acid, Isopropyl
Acidic character (pKa ~3-4). Potential sensitizer.[1]
Physical State
Solid (Powder/Crystalline)
Dust generation is the primary exposure vector.
Solubility
Organic Solvents, Basic Aqueous
Mobile in water if pH > 7.
Risk Assessment & Pre-Disposal Treatment
Expert Insight: As a Senior Scientist, I emphasize that safety begins before the waste bin. The primary risk with this compound is not acute lethality, but sensitization (allergic response) and environmental bioaccumulation .
The "Self-Validating" Safety Protocol
A self-validating system means the workflow itself prevents error. For this compound, we use pH-Check and Solvent Segregation as our control points.
Segregation (Critical):
Do NOT mix with: Strong oxidizers (e.g., nitric acid, permanganates). The sulfonyl group is stable, but the isopropyl group is susceptible to oxidation, potentially generating heat.
Do NOT mix with: Strong bases in non-vented containers. Reaction with the carboxylic acid will generate heat and pressure.
Quenching (If in reaction mixture):
If the compound is dissolved in a reactive mixture (e.g., with thionyl chloride), quench carefully with water/ice before declaring it waste. Ensure pH is neutral (pH 6-8) to prevent container corrosion.
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound or Contaminated Solids)
pH Adjustment: Check the pH of the waste solution.
If pH < 3 (highly acidic due to the carboxylic acid), neutralize with a dilute sodium bicarbonate solution to pH 5-9.
Causality: Highly acidic organic waste can degrade metal safety cans or react with other wastes (e.g., sulfides) to release gas.
Transfer: Pour into the appropriate carboy using a funnel with a lid/latch to minimize evaporation.
Record Keeping: Log the approximate concentration of the sulfonamide on the waste tag. This aids the disposal facility in managing BTU values and nitrogen content.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for disposing of N-[(4-isopropylphenyl)sulfonyl]valine.
Caption: Operational decision tree for segregating solid and liquid waste streams to ensure RCRA compliance and safety.
Regulatory & Waste Codes (US/EU Context)
While this specific compound is not on the EPA "P" or "U" lists, it must be characterized by its properties.
Treat as "Non-RCRA Regulated Chemical Waste" but incinerate.
EU (EWC)
Organic Chemical
16 05 06 *
Laboratory chemicals consisting of or containing hazardous substances.
Emergency Procedures (Spills)
In the event of a benchtop spill:
PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine, use an N95 or P100 respirator to prevent sensitization.
Dry Spill: Do not sweep vigorously (creates dust). Use a wet paper towel or oil-impregnated sweeping compound to dampen the powder, then scoop into a waste bag.
Wet Spill: Absorb with vermiculite or chem-pads.
Decontamination: Wash the surface with a mild detergent (soap and water) followed by an ethanol wipe. Do not use bleach immediately, as it may react with other contaminants in the area.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[4][Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
PubChem. (2023). Sulfonamide Class Toxicity and Safety Data.[5] National Library of Medicine. [Link]
Personal protective equipment for handling N-[(4-isopropylphenyl)sulfonyl]valine
Comprehensive Safety and Handling Guide: N-[(4-isopropylphenyl)sulfonyl]valine As a Senior Application Scientist, it is my priority to ensure that innovation in the laboratory is matched by an unwavering commitment to sa...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: N-[(4-isopropylphenyl)sulfonyl]valine
As a Senior Application Scientist, it is my priority to ensure that innovation in the laboratory is matched by an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for N-[(4-isopropylphenyl)sulfonyl]valine, a compound of interest for researchers in drug development. The toxicological properties of this substance have not been fully investigated, which mandates a cautious and thorough approach to its handling.[1][2] This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering you to work with confidence and security.
Hazard Assessment and Risk Profile
Understanding the potential risks is the foundation of safe laboratory practice. While some safety data sheets (SDS) do not classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard, others for structurally similar compounds highlight significant potential risks.[3][4] Given the incomplete toxicological data, a conservative approach that addresses all potential hazards is required.[1]
Key Potential Hazards:
Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1]
Allergic Reaction: May cause an allergic skin reaction.[5]
Aspiration Hazard: May be fatal if swallowed and enters the airways.[5]
Mutagenicity: Laboratory experiments on related compounds have shown mutagenic effects.[1]
Combustibility: As a powder, it can form explosive mixtures with air if dust is generated in sufficient concentrations.[1]
The following table summarizes the known and potential hazards, forming the basis for the subsequent PPE and handling recommendations.
Hazard Category
Description
Primary Exposure Routes
Rationale for Caution
Contact Irritation
May cause irritation upon contact with skin and eyes.[1]
Dermal, Ocular
Direct contact with the solid powder or solutions can lead to localized inflammation and discomfort.
Respiratory Irritation
Inhalation of dust may irritate the respiratory tract.[1]
Inhalation
Fine powders can easily become airborne during handling, posing a direct risk to the respiratory system.
Skin Sensitization
May cause an allergic skin reaction upon repeated contact.[5]
Dermal
Repeated exposure can lead to sensitization, where subsequent contact elicits a more severe allergic response.
Aspiration Toxicity
Aspiration into the lungs if swallowed can be fatal.[5]
Ingestion
While unlikely in a lab setting, accidental ingestion followed by vomiting presents a severe risk.
Chronic Effects
Toxicological properties are not fully investigated; related compounds show potential mutagenic effects.[1]
All Routes
The absence of comprehensive long-term exposure data necessitates minimizing all forms of exposure to prevent unforeseen chronic health effects.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE are your final and most direct barriers against chemical exposure. The following protocols are designed to provide comprehensive protection during the handling of N-[(4-isopropylphenyl)sulfonyl]valine.
Foundational PPE
This level of PPE is mandatory for all activities involving this compound.
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields must be worn.[1] For procedures with a higher risk of splashing (e.g., preparing solutions), chemical splash goggles are required.
Hand Protection: Chemical-resistant, powder-free nitrile gloves are the standard recommendation.[6] Given the potential for skin sensitization, double-gloving is a best practice, especially during weighing and solution preparation.[5][7][8] The outer glove should be removed and disposed of immediately after the task is complete.[8] Gloves should be changed at least every 60 minutes or immediately if contamination is suspected.[7]
Body Protection: A knee-length laboratory coat with tight-fitting cuffs is required.[6][8] For tasks involving larger quantities or with a significant risk of dust generation, a disposable, low-permeability gown should be worn over the lab coat.[8]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
Primary Control: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a powder containment hood to keep airborne concentrations low.[1][4]
Secondary Control: If a fume hood is not available for a specific task, or for cleaning up significant spills, a NIOSH-approved respirator is necessary. An N95 particulate respirator is sufficient for protection against dust.[7] All personnel required to wear respirators must be properly fit-tested and trained as per OSHA's Respiratory Standard.[7]
Operational and Handling Workflow
A systematic workflow minimizes the risk of exposure and cross-contamination.
Preparation and Pre-Handling
Designate Area: Clearly define the work area where the compound will be handled, preferably within a chemical fume hood.
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before handling the compound.
Review Protocols: Read through the entire procedure and this safety guide before beginning work.
Donning PPE Workflow
The sequence of donning PPE is critical to ensure complete protection.
Caption: Correct sequence for donning Personal Protective Equipment.
Safe Handling Procedures
Weighing: Perform all weighing operations within a fume hood or powder containment balance enclosure. Use anti-static weigh boats to prevent the powder from jumping. Minimize dust generation by handling the material gently.[1]
Transferring: Use a spatula to carefully transfer the solid. Avoid pouring the dry powder, as this can create dust clouds.
Solution Preparation: Add the solid to the solvent slowly. If heating is required, ensure the vessel is appropriately vented.
Post-Handling: After handling, decontaminate the work surface. Wipe down the exterior of any containers before removing them from the fume hood.
Doffing PPE Workflow
Removing PPE in the correct order is crucial to prevent contaminating yourself. The outer gloves should be removed and disposed of while still in the work area (e.g., inside the fume hood).
Caption: Correct sequence for doffing PPE to avoid contamination.
Emergency and Disposal Plans
Preparedness is key to managing unexpected events safely and effectively.
Spill Management Protocol
Evacuate and Alert: Immediately alert others in the area. If the spill is large or outside of a containment hood, evacuate the immediate vicinity.
Don PPE: Before cleanup, don the appropriate PPE, including double gloves, a lab coat, eye protection, and an N95 respirator.[1]
Contain: Gently cover the powder spill with a plastic sheet or tarp to minimize spreading and prevent dust from becoming airborne.[3]
Clean: Carefully sweep up the solid material and place it into a suitable, clearly labeled, closed container for chemical waste disposal.[1][6] Avoid dry sweeping that generates dust.
Decontaminate: Clean the spill area with a damp cloth, and dispose of all cleanup materials as contaminated waste.
First Aid Measures
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact
Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][5]
Inhalation
Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion
Do NOT induce vomiting due to the aspiration hazard.[5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
Chemical Waste Disposal
Waste Identification: All N-[(4-isopropylphenyl)sulfonyl]valine waste, including grossly contaminated materials (gloves, weigh paper, etc.), must be treated as chemical waste.[6]
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[6] Do not mix with other waste streams unless compatibility is confirmed.
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[3][5]
References
SAFETY DATA SHEET. (2019, January 10). Bella Corp Trading Pty Ltd.
SAFETY D
SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
Sulfonylureas — Side Effects and Precautions. (2023, July 29). Everyday Health.[Link]
SAFETY D
4 - Safety D
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).[Link]
Essential Safety and Disposal Guidance for N-Acetyl-3-hydroxy-L-valine.Benchchem.
List of Pharmaceuticals That Are Potentially Hazardous Wastes When Discarded.Florida Department of Environmental Protection.